3-Hydroxypyruvate
Description
Historical Context of 3-Hydroxypyruvate Discovery and Initial Characterization in Biological Systems
The formal identification of this compound in a biological context was reported by Sprinson and Chargaff in 1946. nih.govebi.ac.uk Following its discovery, the 1950s saw a series of foundational studies that characterized its chemical properties and biological activities. Research during this period focused on methods for its preparation and estimation, as well as its chemical characteristics, such as its infrared spectrum. ebi.ac.ukebi.ac.uk Early enzymatic studies in higher plants demonstrated its reduction to D-glyceric acid, establishing its role as a metabolic substrate. ebi.ac.ukebi.ac.uk
The broader significance of this compound emerged with the elucidation of the photorespiratory pathway. The phenomenon of photorespiration, the light-dependent release of CO2, was first observed by Otto Warburg in 1920 as an inhibition of photosynthesis by oxygen. nih.gov It took several decades of intensive research to unravel the complex series of reactions involved. This research eventually identified this compound as a critical intermediate in the photorespiratory cycle, a pathway essential for the survival of photosynthetic organisms in an oxygen-containing atmosphere. nih.govuni-rostock.de
Significance of this compound as an Intermediary Metabolite
This compound is a pivotal intermediary metabolite, primarily involved in photorespiration and the metabolism of amino acids like glycine (B1666218) and serine. chemsrc.commedchemexpress.com Its significance stems from its role as a substrate for key enzymes such as serine-pyruvate aminotransferase and glyoxylate (B1226380) reductase/hydroxypyruvate reductase. chemsrc.commedchemexpress.com
In photosynthetic organisms, this compound is a central component of the photorespiratory C2 cycle. uni-rostock.de This pathway salvages 2-phosphoglycolate (B1263510), a toxic byproduct formed when the enzyme RuBisCO reacts with oxygen instead of carbon dioxide. nih.govoup.com Within the peroxisomes of plant cells, serine is converted to this compound. frontiersin.orgnih.gov This this compound is then predominantly reduced to glycerate by NADH-dependent hydroxypyruvate reductase (HPR1). uni-rostock.denih.gov A secondary, cytosolic pathway also exists where NADPH-dependent HPR2 can perform the same conversion. nih.gov The resulting glycerate is subsequently phosphorylated and re-enters the Calvin cycle in the chloroplast, thus salvaging the carbon. nih.govresearchgate.net
In mammals, this compound is an intermediate in serine metabolism. researchgate.net One of the major pathways for serine degradation occurs in the mitochondria, where serine is first converted to this compound by the enzyme alanine-glyoxylate transaminase (AGT2). researchgate.netoup.com Subsequently, this compound is reduced to glycerate. researchgate.net Dysfunction in this pathway is linked to metabolic disorders such as primary hyperoxaluria type II. researchgate.net
| Metabolic Pathway | Reaction involving this compound | Key Enzyme(s) | Organism/Compartment | Significance |
| Photorespiration | Serine → this compound | Serine:glyoxylate aminotransferase (SGAT) | Plants, Algae / Peroxisome | Links amino acid metabolism to the photorespiratory cycle. frontiersin.org |
| Photorespiration | This compound → Glycerate | Hydroxypyruvate Reductase (HPR1, HPR2, HPR3) | Plants, Algae / Peroxisome, Cytosol | A critical reduction step for carbon salvaging. frontiersin.orgnih.govfrontiersin.org |
| Serine Metabolism | L-Serine + Pyruvic acid ⇌ 3-Hydroxypyruvic acid + L-alanine | Serine-pyruvate aminotransferase | Mammals, Bacteria | Connects serine and pyruvate (B1213749) metabolism. hmdb.ca |
| Serine Degradation | Serine → this compound | Alanine-glyoxylate transaminase (AGT2) | Mammals / Mitochondria | Part of a three-step process for serine utilization. researchgate.net |
| Gluconeogenesis | This compound → Glucose | Multiple, including Hydroxypyruvate reductase | Mammals / Liver | Can serve as a substrate for glucose synthesis. nih.gov |
Overview of Key Research Areas in this compound Biology
Research into this compound is active and spans several fields, reflecting its diverse biological roles.
Photorespiration and Crop Improvement : A significant area of research focuses on the enzymes that metabolize this compound in the photorespiratory pathway, particularly the various hydroxypyruvate reductases (HPRs). biorxiv.org Studies in organisms like Arabidopsis and Chlamydomonas have revealed multiple HPR isoforms with distinct locations (peroxisomal, cytosolic) and cofactor requirements (NADH or NADPH). nih.govbiorxiv.org Understanding these complexities is crucial, as engineering a more efficient photorespiratory pathway by targeting enzymes like HPR could lead to improvements in crop yields. biorxiv.org
Metabolic Disorders : this compound is implicated in several inherited metabolic diseases. foodb.ca Its metabolism is directly linked to primary hyperoxaluria type II, a condition caused by mutations in the gene for glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.gov It is also associated with other disorders, including 3-phosphoglycerate (B1209933) dehydrogenase deficiency and non-ketotic hyperglycinemia. hmdb.cafoodb.ca
Oxygen Sensing and Angiogenesis : Recent research has uncovered a novel role for this compound in cellular responses to oxygen levels. It has been identified as a metabolite that increases under hyperoxic (high oxygen) conditions. nih.govnih.gov This accumulation of this compound can destabilize the Hypoxia-Inducible Factor (HIF), a key transcription factor in oxygen sensing, and consequently inhibit angiogenesis (the formation of new blood vessels). nih.govnih.govresearchgate.net This finding has implications for diseases characterized by abnormal blood vessel growth, such as retinopathy of prematurity. nih.gov
Diabetes and Metabolic Syndrome : Studies have explored the link between this compound (also referred to as β-hydroxypyruvate) and the development of type 2 diabetes. diabetesjournals.org Research in both mouse models and humans has shown that plasma levels of β-hydroxypyruvate are altered in states of impaired glucose tolerance and diabetes, suggesting it may be a potential mediator or biomarker in the pathogenesis of the disease. diabetesjournals.org
Cancer Metabolism : The serine synthesis pathway is frequently upregulated in cancer cells to support rapid proliferation. nih.gov This pathway produces precursors for nucleotides, lipids, and other amino acids. While this compound itself is not the direct intermediate in the main phosphorylated pathway (which uses 3-phosphohydroxypyruvate), the broader metabolic network of serine and glycine, where this compound is a key player, is a major focus of cancer research. nih.govembopress.org
Bacterial Metabolism : In microorganisms like E. coli, this compound can be part of "serendipitous" metabolic pathways. embopress.org Research has shown that under certain genetic blocks, cells can evolve or utilize alternative routes for synthesizing essential molecules like pyridoxal (B1214274)‐5′‐phosphate (B84403) (PLP), with this compound serving as a key intermediate in these bypass pathways. embopress.orgembopress.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3O4- |
|---|---|
Molecular Weight |
103.05 g/mol |
IUPAC Name |
3-hydroxy-2-oxopropanoate |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/p-1 |
InChI Key |
HHDDCCUIIUWNGJ-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)[O-])O |
Canonical SMILES |
C(C(=O)C(=O)[O-])O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving 3 Hydroxypyruvate
Central Role in Amino Acid Metabolism
3-Hydroxypyruvate is deeply integrated into the metabolic pathways of several amino acids, most notably serine and glycine (B1666218). kegg.jp Its formation and conversion are central to the catabolism and biosynthesis of these crucial cellular building blocks.
Serine-Glycine Metabolic Interconnections
The metabolism of serine and glycine is intricately linked, with this compound acting as a key intermediate in their interconversion and degradation.
The breakdown of the amino acid L-serine can proceed through a pathway that generates this compound. In mammals, one of the primary routes for L-serine degradation occurs within the mitochondrial matrix. researchgate.netoup.com This process is initiated by the enzyme serine-pyruvate aminotransferase (SPT), also known as alanine-glyoxylate transaminase (AGT). researchgate.netuniprot.orgwikipedia.org This enzyme catalyzes the transamination of L-serine with pyruvate (B1213749) as the amino group acceptor, yielding this compound and L-alanine. uniprot.orgwikipedia.org Another enzyme, serine-glyoxylate transaminase, facilitates a similar reaction where L-serine reacts with glyoxylate (B1226380) to produce this compound and glycine. wikipedia.org This reaction is a key step in the metabolic web connecting serine and glycine metabolism. wikipedia.org
This compound can be reversibly converted to D-glycerate, a reaction catalyzed by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.govmedlineplus.govwikipedia.org This enzyme, which can use either NADH or NADPH as a cofactor, plays a crucial role in both the degradation and synthesis of serine. wikipedia.org The reduction of this compound to D-glycerate is a significant step in the pathway that ultimately leads to the integration of serine-derived carbons into central carbon metabolism. researchgate.netoup.comnih.gov Conversely, the oxidation of D-glycerate can serve as a source of this compound. wikipedia.org In plants, this conversion is a critical step in the photorespiratory cycle. researchgate.netresearchgate.net
| Enzyme | Substrates | Products | Metabolic Pathway |
| Serine-pyruvate aminotransferase (SPT) | L-serine, Pyruvate | This compound, L-alanine | Serine Catabolism |
| Serine-glyoxylate transaminase | L-serine, Glyoxylate | This compound, Glycine | Serine-Glycine Interconversion |
| Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) | This compound, NADH/NADPH | D-glycerate, NAD+/NADP+ | Serine Metabolism, Photorespiration |
Linkages to One-Carbon Metabolism
The metabolic pathways involving this compound are closely tied to one-carbon metabolism. The interconversion of serine and glycine, which is linked to this compound, is a major source of one-carbon units. researchgate.netmdpi.com Specifically, the conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), generates 5,10-methylenetetrahydrofolate, a key carrier of one-carbon units. mdpi.comnih.gov These one-carbon units are essential for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA methylation. researchgate.netspandidos-publications.com Therefore, the flux through the serine metabolic pathway, which can be initiated from this compound, directly impacts the availability of one-carbon units for critical cellular processes. nih.gov
Involvement in Photosynthetic Carbon Metabolism and Photorespiration
In photosynthetic organisms, this compound plays a critical role in the photorespiratory pathway, also known as the C2 cycle. nih.govwhiterose.ac.uk This metabolic route is essential for salvaging carbon that is lost due to the oxygenase activity of RuBisCO, the primary enzyme of carbon fixation. mdpi.comfrontiersin.org
During photorespiration, two molecules of phosphoglycolate, a toxic two-carbon compound, are converted into one molecule of 3-phosphoglycerate (B1209933), which can re-enter the Calvin cycle. uni-rostock.deuni-rostock.de A key step in this pathway is the conversion of serine to hydroxypyruvate in the peroxisomes, catalyzed by serine-glyoxylate aminotransferase. whiterose.ac.uk This this compound is then reduced to glycerate by hydroxypyruvate reductase (HPR). nih.govuni-rostock.de
In Arabidopsis, it has been discovered that this reduction is not confined to the peroxisomes. While the NADH-dependent HPR1 is located in the peroxisomes, an NADPH-dependent isoform, HPR2, is found in the cytosol, providing an alternative route for this compound reduction. researchgate.netuni-rostock.de A third enzyme, HPR3, has also been identified. uni-rostock.de The resulting glycerate is then transported to the chloroplast, where it is phosphorylated to 3-phosphoglycerate, thus completing the salvage pathway. nih.govuni-rostock.de The presence of multiple HPR enzymes in different cellular compartments highlights the importance and complexity of this compound metabolism in photorespiration. uni-rostock.de
| Enzyme | Location | Cofactor | Function in Photorespiration |
| Serine-glyoxylate aminotransferase | Peroxisome | - | Converts serine to this compound |
| Hydroxypyruvate reductase 1 (HPR1) | Peroxisome | NADH | Reduces this compound to glycerate |
| Hydroxypyruvate reductase 2 (HPR2) | Cytosol | NADPH | Reduces this compound to glycerate |
| Hydroxypyruvate reductase 3 (HPR3) | - | - | Reduces this compound to glycerate |
| Glycerate kinase | Chloroplast | ATP | Phosphorylates glycerate to 3-phosphoglycerate |
This compound Formation from RuBisCO Oxygenase Activity Products
In photosynthetic organisms, this compound is a key intermediate in the photorespiratory pathway, a process initiated by the enzyme Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO). researchgate.netbioone.orgnih.gov While RuBisCO's primary role is to fix carbon dioxide (carboxylation), it also possesses an oxygenase activity, particularly when CO2 concentrations are low and O2 concentrations are high. researchgate.netoup.com This oxygenase reaction combines ribulose-1,5-bisphosphate (RuBP) with molecular oxygen, producing one molecule of 3-phosphoglycerate (3-PGA) and one molecule of the two-carbon compound 2-phosphoglycolate (B1263510) (2-PG). bioone.orgresearchgate.netnih.gov
The 2-phosphoglycolate, a potent inhibitor of key photosynthetic enzymes, must be recycled through the photorespiratory pathway, also known as the C2 oxidative photosynthetic cycle. nih.govmdpi.comoup.com This complex pathway spans four cellular compartments: the chloroplast, peroxisome, mitochondrion, and cytosol. oup.comnih.govnih.gov The pathway salvages the carbon from 2-PG, converting two molecules of it into one molecule of 3-PGA that can re-enter the Calvin-Benson cycle. nih.gov
The formation of this compound occurs within the peroxisome. Following a series of reactions where 2-PG is converted to glycolate (B3277807), transported to the peroxisome, oxidized to glyoxylate, and then aminated to form glycine, the pathway continues in the mitochondria. Here, two molecules of glycine are converted to one molecule of serine, releasing CO2 and ammonia. researchgate.netnih.govfrontiersin.org This newly synthesized serine is then transported back to the peroxisome. researchgate.netfrontiersin.org Inside the peroxisome, the enzyme serine:glyoxylate aminotransferase (SGAT) or alanine:glyoxylate aminotransferase (AGT1) catalyzes the conversion of serine to this compound. bioone.orgnih.govfrontiersin.org This transamination reaction typically uses glyoxylate as the amino group acceptor, regenerating glycine in the process. bioone.org
Integration into the Glycolate Pathway
Once formed in the peroxisome, this compound is a central intermediate of the glycolate pathway. Its primary fate is reduction to D-glycerate, a crucial step for completing the carbon salvage process. researchgate.netfrontiersin.orgfrontiersin.org This reduction is catalyzed by hydroxypyruvate reductase (HPR) enzymes.
Plants possess multiple HPR isoforms with distinct localizations and cofactor specificities, indicating a robust and compartmentalized system for this compound metabolism. nih.gov
HPR1: This is the primary, well-known peroxisomal enzyme that utilizes NADH as a cofactor to reduce this compound to D-glycerate. bioone.orgnih.govresearchgate.net
HPR2: An alternative, NADPH-dependent HPR has been identified in the cytosol. nih.govresearchgate.net This enzyme provides an extra-peroxisomal bypass for this compound reduction, highlighting the metabolic flexibility of the photorespiratory cycle. nih.gov
HPR3: A third isoform, HPR3, has been identified and is predicted to be located in chloroplasts. nih.govuniprot.org This enzyme also shows activity with both this compound and glyoxylate, preferring NADPH as a cosubstrate. nih.govuniprot.org
The D-glycerate produced from these reactions is then transported to the chloroplast, where it is phosphorylated by glycerate kinase (GLYK) to form 3-phosphoglycerate (3-PGA). researchgate.netmdpi.comfrontiersin.org This 3-PGA molecule can then re-enter the Calvin-Benson cycle, completing the salvage of 75% of the carbon that initially entered the photorespiratory pathway as 2-phosphoglycolate. mdpi.com
| Enzyme | Location | Preferred Cofactor | Substrate(s) | Product |
| HPR1 | Peroxisome | NADH | This compound | D-Glycerate |
| HPR2 | Cytosol | NADPH | This compound | D-Glycerate |
| HPR3 | Chloroplast | NADPH | This compound, Glyoxylate | D-Glycerate, Glycolate |
Pathways Related to Pyridoxal (B1214274) Phosphate (B84403) (PLP) Biosynthesis
Serendipitous and Alternative PLP Synthesis Routes
In bacteria such as Escherichia coli, this compound is a key intermediate in "serendipitous" metabolic pathways that can bypass defects in the canonical synthesis of pyridoxal 5'-phosphate (PLP), an essential cofactor (Vitamin B6). asm.orgnih.gov These alternative routes are patched together from promiscuous activities of native enzymes and become physiologically significant when certain genes are overexpressed or under specific selective pressures. nih.govnoaa.gov
One well-characterized serendipitous pathway restores PLP synthesis in E. coli strains lacking the essential enzyme 4-phosphoerythronate dehydrogenase (PdxB). noaa.govpnas.orgembopress.org This bypass diverts an intermediate from serine biosynthesis:
Formation of this compound: The pathway begins with 3-phosphohydroxypyruvate (3PHP), an intermediate in serine biosynthesis. pnas.orgembopress.org An enzyme with promiscuous phosphatase activity, such as the predicted NUDIX hydrolase YeaB (also known as NudL), hydrolyzes 3PHP to yield this compound (3HP). asm.orgnoaa.govpnas.org
Formation of Glycolaldehyde (B1209225): The resulting this compound undergoes non-enzymatic decarboxylation to produce glycolaldehyde. asm.orgnoaa.gov
Condensation to 4-Hydroxythreonine: A low-specificity threonine aldolase (B8822740), LtaE, catalyzes the condensation of glycolaldehyde and glycine to form 4-hydroxy-L-threonine (4HT). asm.orgnoaa.govpnas.org
Phosphorylation: Finally, the promiscuous activity of homoserine kinase (ThrB) phosphorylates 4HT, generating 4-phosphohydroxy-L-threonine (4PHT), which is an intermediate in the normal PLP synthesis pathway, thus bypassing the PdxB-catalyzed step. noaa.govpnas.orgembopress.org
Overexpression of enzymes like YeaB (pushes flux into the pathway) or ThrB (pulls material through the pathway) can increase the metabolic flux to a level sufficient for cell growth. pnas.org
| Step | Precursor(s) | Enzyme (in E. coli) | Product |
| 1 | 3-Phosphohydroxypyruvate | YeaB (NudL) | This compound |
| 2 | This compound | Non-enzymatic | Glycolaldehyde |
| 3 | Glycolaldehyde, Glycine | LtaE | 4-Hydroxy-L-threonine |
| 4 | 4-Hydroxy-L-threonine | ThrB (Homoserine Kinase) | 4-Phosphohydroxy-L-threonine |
Non-Enzymatic Decarboxylation of this compound
A significant chemical property of this compound is its ability to undergo spontaneous, non-enzymatic decarboxylation to form glycolaldehyde. noaa.govresearchgate.net This reaction is a key step in the serendipitous PLP biosynthesis pathways found in E. coli. asm.orgpnas.org While enzymatic decarboxylation of α-keto acids is common, research has shown that the non-enzymatic rate of decarboxylation of this compound is sufficient to support the flux needed for PLP synthesis in engineered or evolved bacterial strains. nih.govembopress.org
Kinetic studies have followed the conversion of this compound in solution at physiological pH. embopress.org The process is not a simple conversion; alongside glycolaldehyde, other products such as glycolic acid and erythrulose (B1219606) (formed from a reaction between this compound and glycolaldehyde) are also generated over time. embopress.orgresearchgate.net This non-enzymatic instability is a crucial feature that allows this compound to act as a metabolic precursor to the C2 compound glycolaldehyde. pnas.orgembopress.org In plants, this non-enzymatic decarboxylation, potentially enhanced by the oxidative environment of the peroxisome, has been proposed as a shunt in the photorespiratory pathway. nih.gov
| Precursor | Reaction Type | Key Product | Other Observed Products |
| This compound | Non-enzymatic Decarboxylation | Glycolaldehyde | Glycolic acid, Erythrulose |
Connections to Glycolyl-CoA and Other Coenzyme-A Metabolism
Research has established a direct link between this compound and coenzyme-A (CoA) metabolism. Specifically, this compound can serve as a precursor to glycolyl-CoA. nih.gov Studies using bovine heart pyruvate dehydrogenase have shown that this enzyme complex can oxidize this compound, a reaction with cofactor requirements similar to those for pyruvate oxidation. nih.gov This enzymatic conversion yields glycolyl-CoA.
Once formed, glycolyl-CoA can participate in further metabolic reactions. It has been shown to be a substrate for carnitine acetyltransferase and can be condensed with oxaloacetate by citrate (B86180) synthase. nih.gov This suggests a potential route for the carbon skeleton of this compound to enter the tricarboxylic acid (TCA) cycle.
Furthermore, the connection between C2 metabolism and CoA intermediates is a target for synthetic biology. Engineered enzymes, such as a variant of oxalyl-CoA decarboxylase, can produce glycolyl-CoA from formaldehyde, and pyruvate formate-lyase has been shown to have promiscuous activity with glycolyl-CoA, converting it and formate (B1220265) into glycerate. uni-marburg.de While not directly starting from this compound, these findings underscore the metabolic significance of glycolyl-CoA as a hub intermediate, which can be formed from this compound. nih.gov
Contribution to Gluconeogenesis and Related Carbohydrate Metabolic Fluxes
This compound is metabolically positioned to contribute to gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.govwikipedia.org This connection is primarily established through its conversion to intermediates of the gluconeogenic and glycolytic pathways.
The most direct route is via the photorespiratory pathway in plants and analogous reactions in other organisms. As described previously, this compound is reduced to D-glycerate. nih.govfrontiersin.org Glycerate can then be phosphorylated by glycerate kinase to yield 3-phosphoglycerate (3-PGA). researchgate.netmdpi.com 3-PGA is a central metabolite that is a direct intermediate in both glycolysis and gluconeogenesis. nih.govlumenlearning.com In the gluconeogenic pathway, 3-PGA is converted through a series of steps, including the formation of 1,3-bisphosphoglycerate and glyceraldehyde-3-phosphate, eventually leading to the synthesis of fructose-1,6-bisphosphate and finally glucose-6-phosphate. nih.govlumenlearning.comresearchgate.net
In mammalian cells, the administration of this compound has been shown to lead to a significant increase in 3-phosphoglycerate levels. nih.gov This indicates a functional pathway for its entry into central carbohydrate metabolism. A substantial portion of the D-glycerate and 3-phosphoglycerate derived from this compound may be utilized for gluconeogenesis or converted to phosphoenolpyruvate (B93156) (PEP) for entry into the glycolytic pathway. nih.gov The conversion of this compound to pyruvate can also occur, for example through transamination, which provides another direct entry point into gluconeogenesis, as pyruvate is a primary starting substrate for this pathway via its carboxylation to oxaloacetate. nih.gov
| Metabolite Derived from 3-HP | Connecting Enzyme(s) | Gluconeogenic Intermediate |
| D-Glycerate | Hydroxypyruvate Reductase (HPR) | - |
| 3-Phosphoglycerate | Glycerate Kinase (GLYK) | 3-Phosphoglycerate |
| Pyruvate | Aminotransferases | Pyruvate |
Presence and Pathways in Microbial Metabolism
This compound is a keto acid that appears in various microbial metabolic routes. While not always a central metabolite, its formation and conversion are significant in specific pathways and organisms.
In Escherichia coli, this compound (3HP) is not considered a common metabolite under standard growth conditions. nih.gov However, it participates in several specific metabolic contexts. It can be formed as a non-productive side product from tartronate (B1221331) semialdehyde during glycolate degradation. nih.gov E. coli possesses a hydroxypyruvate isomerase (Hyi), encoded by the hyi gene, which catalyzes the reversible isomerization of this compound to tartronate semialdehyde (also known as 2-hydroxy-3-oxopropanoate). embopress.orguniprot.org This enzyme is typically expressed when the cells are grown on glyoxylate. embopress.org
Additionally, E. coli has glyoxylate/hydroxypyruvate reductase B (ghrB), an enzyme that catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate. uniprot.org The catalytic efficiency of this enzyme is higher for hydroxypyruvate than for glyoxylate. uniprot.org
Research has uncovered serendipitous or non-canonical pathways in E. coli that involve this compound, particularly in strains with genetic mutations. In engineered strains of E. coli lacking the essential pdxB gene for pyridoxal-5'-phosphate (PLP) synthesis, alternative pathways can emerge to bypass this block. embopress.orgpnas.org One such pathway diverts the intermediate 3-phosphohydroxypyruvate from serine biosynthesis. embopress.orgpnas.org This compound is then hydrolyzed to this compound by NudL, a putative CoA pyrophosphohydrolase. pnas.org The resulting this compound can then undergo non-enzymatic decarboxylation to form glycolaldehyde, which is subsequently used to restore PLP synthesis. embopress.orgpnas.org
| Enzyme | Gene | Reaction Catalyzed | Metabolic Context | Reference |
|---|---|---|---|---|
| Hydroxypyruvate Isomerase | hyi | This compound ⇌ Tartronate Semialdehyde | Glyoxylate metabolism | uniprot.org |
| Glyoxylate/Hydroxypyruvate Reductase B | ghrB | This compound + NADPH → D-Glycerate + NADP+ | Reduction of hydroxypyruvate | uniprot.org |
| NudL (putative CoA pyrophosphohydrolase) | nudL | 3-Phosphohydroxypyruvate → this compound + Pi | Serendipitous PLP synthesis bypass | pnas.org |
The metabolism of this compound is not limited to E. coli. Various bacterial species utilize pathways involving this compound. For instance, in the context of plastic biodegradation, the breakdown of polyethylene (B3416737) terephthalate (B1205515) (PET) can yield ethylene (B1197577) glycol (EG). The subsequent metabolism of EG can proceed through glyoxylate, tartronate semialdehyde, and this compound via the action of enzymes like hydroxypyruvate isomerase. mdpi.com
In some bacteria, serine catabolism can proceed via deamination to this compound, although this is often a minor route compared to serine dehydration. oup.com The direct transamination of serine produces this compound, a reactive metabolite that cells often avoid forming in high concentrations. oup.com Many bacteria, including species of Pseudomonas and Bacillus, are known to produce various enzymes, such as serine:glyoxylate aminotransferase and hydroxypyruvate reductase, which are involved in the serine-isocitrate lyase (SIL) pathway for glyoxylate assimilation. cambridge.org
In fungi, pathways have been identified that can generate smaller molecules from central metabolites. One such route involves the conversion of serine to glycolaldehyde, with this compound as a key intermediate. researchgate.net This pathway begins with the deamination of serine, which can be catalyzed by an aminotransferase or an amino acid dehydrogenase, to produce this compound. researchgate.net Subsequently, a keto-acid decarboxylase acts on this compound to decarboxylate it, yielding glycolaldehyde. researchgate.net This represents a potential route for fungi to channel intermediates from amino acid metabolism into other biosynthetic pathways. researchgate.net Fungi possess several glycolytic pathways, such as the Embden-Meyerhof-Parnass (EMP) pathway, which is the major route in most species for converting glucose to pyruvate. davidmoore.org.uk The intermediates from these central pathways can be diverted to form amino acids like serine, which can then enter the this compound-forming pathway.
This compound in Plant Primary Metabolism Beyond Photorespiration (e.g., C4 metabolism)
In C3 plants, this compound is a well-established intermediate of the photorespiratory cycle. However, its role extends into the primary metabolism of C4 plants, where it is integrated into a specialized, dual-cell system of photosynthesis.
C4 photosynthesis involves a metabolic division of labor between two cell types: mesophyll cells (MCs) and bundle sheath cells (BSCs). anu.edu.au While the initial fixation of CO2 occurs in the MCs, the photorespiratory pathway is primarily localized within the BSCs. anu.edu.au Key enzymes of photorespiration, including glycolate oxidase and hydroxypyruvate reductase (HPR), are predominantly found in the BSCs. anu.edu.au HPR catalyzes the NADH-dependent reduction of this compound to glycerate. mdpi.com
| Metabolic Step | Enzyme | Cellular Location | Function in C4 Metabolism | Reference |
|---|---|---|---|---|
| Reduction of this compound | Hydroxypyruvate Reductase (HPR) | Bundle Sheath Cells (Peroxisomes) | Converts this compound to glycerate as part of the photorespiratory cycle. | anu.edu.au |
| Phosphorylation of Glycerate | Glycerate Kinase (GK) | Mesophyll Cells (Chloroplasts) | Converts glycerate (from BSCs) to 3-PGA, linking photorespiration to the C4 carbon shuttle. | anu.edu.aumdpi.com |
Enzymology of 3 Hydroxypyruvate Metabolism
Enzymes Catalyzing the Formation of 3-Hydroxypyruvate
The biosynthesis of this compound is accomplished through the action of several enzymes, each utilizing different substrates and mechanisms.
Serine-Pyruvate Aminotransferase (e.g., AGT2)
Serine-pyruvate aminotransferase (SPT), classified under EC 2.6.1.51, is a pivotal enzyme in the production of this compound. wikipedia.org This enzyme facilitates the transfer of an amino group from L-serine to pyruvate (B1213749), yielding this compound and L-alanine. wikipedia.orguniprot.org The reaction is reversible and requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org
The systematic name for this enzyme is L-serine:pyruvate aminotransferase. wikipedia.org In humans, this enzyme is also known as alanine--glyoxylate aminotransferase (AGT) and is encoded by the AGXT gene. nih.govt3db.ca While it primarily catalyzes the transamination between L-alanine and glyoxylate (B1226380), it also efficiently processes L-serine and pyruvate. nih.gov
The subcellular localization of serine-pyruvate aminotransferase exhibits species-specific variations. In humans and herbivores, the enzyme is predominantly found in peroxisomes, whereas in carnivores, it is largely located in the mitochondria. nih.gov Rodents display a dual localization in both organelles. nih.gov Research on the enzyme from various mammalian sources has revealed differences in substrate specificity. For instance, preparations from dog and cat livers show high specificity for serine as the amino donor with pyruvate, while rodent enzymes can utilize a broader range of amino acids. portlandpress.com
Table 1: Substrate Specificity of Serine-Pyruvate Aminotransferase in Different Mammals
| Species | Effective Amino Donors (with Pyruvate) | Effective Amino Acceptors (with Serine) | Inhibition by Isonicotinic Acid Hydrazide |
|---|---|---|---|
| Mouse | Serine, Leucine, Asparagine, Methionine, Glutamine, Ornithine, Histidine, Phenylalanine, Tyrosine | Pyruvate, Phenylpyruvate, Glyoxylate | Yes |
| Rat | Serine, Leucine, Asparagine, Methionine, Glutamine, Ornithine, Histidine, Phenylalanine, Tyrosine | Pyruvate, Phenylpyruvate, Glyoxylate | Yes |
| Dog | Serine | Pyruvate, Glyoxylate, Phenylpyruvate | No |
Data sourced from a 1977 study on purified liver enzymes. portlandpress.com
Serine 3-Dehydrogenase (L-Serine:NADP+ 3-oxidoreductase)
Another route to this compound formation is through the oxidative deamination of L-serine, a reaction catalyzed by serine dehydrogenase. The outline specifies L-Serine:NADP+ 3-oxidoreductase. However, the enzyme that directly produces this compound is L-serine:NAD+ 2-oxidoreductase (deaminating), with the EC number 1.4.1.7. wikipedia.org This enzyme belongs to the oxidoreductase family and catalyzes the following reaction:
L-serine + H₂O + NAD⁺ ⇌ this compound + NH₃ + NADH + H⁺ wikipedia.org
The systematic name for this enzyme class is L-serine:NAD+ 2-oxidoreductase (deaminating). wikipedia.org It is important to distinguish this from L-serine:NADP+ 3-oxidoreductase (EC 1.1.1.276), which produces 2-ammoniomalonate semialdehyde. wikipedia.org
D-Amino Acid Oxidase
D-amino acid oxidase (DAO), with the EC number 1.4.3.3, is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia in the process. wikipedia.orgnih.gov One of its key substrates in mammals is D-serine, which it converts to this compound. wikipedia.orgnih.gov
The reaction proceeds in two main steps. First, D-serine is oxidized to its imino acid counterpart, with the concomitant reduction of the FAD cofactor. The reduced flavin is then reoxidized by molecular oxygen, generating hydrogen peroxide. researchgate.netfrontiersin.org The imino acid is subsequently released and non-enzymatically hydrolyzed to this compound and ammonia. nih.govresearchgate.net
DAO plays a significant role in regulating the levels of D-serine in the brain, where D-serine acts as a co-agonist of NMDA receptors. frontiersin.orgfrontiersin.org The kinetic properties of human D-amino acid oxidase (hDAAO) have been characterized, showing a relatively low catalytic efficiency for its physiological substrate, D-serine.
Table 2: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) at 25°C
| Substrate | kcat,app (s⁻¹) | Km,app (mM) |
|---|---|---|
| D-Serine | 3 | 7.5 |
| D-Alanine | 28 | 1.8 |
Data obtained at 21% oxygen saturation, pH 8.5.
Enzymes Catalyzing the Conversion or Degradation of this compound
Once formed, this compound can be further metabolized by several enzymes, leading to its conversion into other useful compounds or its degradation.
Hydroxypyruvate Reductases (HPR1, HPR2, HPR3)
Hydroxypyruvate reductases are a group of enzymes that catalyze the reduction of this compound to D-glycerate. In the model plant Arabidopsis thaliana, three distinct hydroxypyruvate reductases have been identified, each with specific localizations and cofactor preferences, playing crucial roles in the photorespiratory pathway. nih.govresearchgate.net
HPR1 (At1g68010): This is the primary NADH-dependent hydroxypyruvate reductase and is located in the peroxisomes. nih.govnih.gov Mutants lacking HPR1 show a retarded growth phenotype in ambient air, highlighting its central role in photorespiration. nih.gov
HPR2 (At1g79870): HPR2 is a cytosolic enzyme that preferentially uses NADPH as a cofactor. nih.govnih.gov It provides an extraperoxisomal bypass for the reduction of hydroxypyruvate. nih.gov
HPR3 (At1g12550): This enzyme is targeted to the chloroplasts and also utilizes NADPH. nih.govnih.gov HPR3 can reduce both hydroxypyruvate and glyoxylate, suggesting a compensatory role within the chloroplast. nih.gov
The combined deletion of all three HPR enzymes in Arabidopsis leads to significant growth impairment under normal atmospheric conditions, which is alleviated by high CO₂ levels, confirming their collective importance in photorespiration. nih.govuni-rostock.de
Table 3: Characteristics of Hydroxypyruvate Reductases in Arabidopsis thaliana
| Enzyme | Gene Locus | Subcellular Localization | Preferred Cofactor | Primary Substrate(s) |
|---|---|---|---|---|
| HPR1 | At1g68010 | Peroxisome | NADH | Hydroxypyruvate |
| HPR2 | At1g79870 | Cytosol | NADPH | Hydroxypyruvate, Glyoxylate |
Data compiled from studies on Arabidopsis HPR enzymes. nih.govnih.gov
Hydroxypyruvate Decarboxylase (EC 4.1.1.40)
Hydroxypyruvate decarboxylase is an enzyme belonging to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org It catalyzes the non-oxidative decarboxylation of hydroxypyruvate to form glycolaldehyde (B1209225) and carbon dioxide. wikipedia.orgqmul.ac.uk
Reaction: hydroxypyruvate ⇌ glycolaldehyde + CO₂ wikipedia.org
The systematic name for this enzyme is hydroxypyruvate carboxy-lyase (glycolaldehyde-forming). wikipedia.orgqmul.ac.uk This enzyme is involved in glyoxylate and dicarboxylate metabolism. wikipedia.org Kinetic studies of the enzyme from wheat germ have indicated that the decarboxylation process can be autocatalytic, with the rate of reaction increasing over time to a maximum. documentsdelivered.com This enzyme should not be confused with pyruvate decarboxylase (EC 4.1.1.1), which primarily acts on pyruvate, though this compound can act as a poor substrate for the latter. wikipedia.org
Putative Hydroxypyruvate Isomerase (Hyi)
Hydroxypyruvate Isomerase (Hyi) is an enzyme that catalyzes the reversible isomerization of hydroxypyruvate to 2-hydroxy-3-oxopropanoate, also known as tartronate (B1221331) semialdehyde. xenbase.orgwikipedia.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org The systematic name for this enzyme class is hydroxypyruvate aldose-ketose-isomerase. wikipedia.org
The gene encoding this enzyme is designated as HYI. genecards.orgnih.gov Functionally, Hyi is involved in glyoxylate and dicarboxylate metabolism and may also play a role in broader carbohydrate transport and metabolism. wikipedia.orggenecards.orgresearchgate.net Research on the human HYI gene has identified several alternatively spliced transcript variants, indicating the potential for different protein isoforms. genecards.orgnih.gov In studies on hypertrophic scar fibroblasts, the HYI protein was found to bind with protein P311 via an alpha-helix domain. nih.gov
| Attribute | Description |
|---|---|
| Enzyme Name | Hydroxypyruvate Isomerase (putative) |
| Gene Symbol | HYI genecards.orgnih.gov |
| EC Number | 5.3.1.22 wikipedia.orggenecards.org |
| Reaction Catalyzed | hydroxypyruvate ⇌ 2-hydroxy-3-oxopropanoate (tartronate semialdehyde) wikipedia.org |
| Metabolic Pathway | Glyoxylate and dicarboxylate metabolism wikipedia.orgresearchgate.net |
Pyruvate Dehydrogenase Complex (Specific Contexts)
The Pyruvate Dehydrogenase Complex (PDC) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgnih.govtuscany-diet.net While pyruvate is its primary substrate, the activity of the PDC can be affected by pyruvate analogs. Studies on the substrate specificity of the E. coli PDC show that substrate analogs with electronegative substitutions on the methyl group can act as strong competitive inhibitors. nih.gov
This compound, a structural analog of pyruvate, has been reported to inhibit pyruvate decarboxylase (the E1 component of the PDC). nih.gov The binding of substrates to the PDC is highly specific, and even small modifications to the carbonyl or carboxyl groups of pyruvate can prevent binding. nih.gov The complex's affinity for α-keto acids decreases as the chain length increases. nih.gov For instance, fluoropyruvate is a highly efficient inhibitor with an affinity for the enzyme that is over 100 times higher than that of pyruvate. nih.gov
Glycerate Kinase (downstream metabolism of this compound products)
In many metabolic pathways, such as photorespiration in plants and serine metabolism in mammals, this compound is reduced to D-glycerate by the enzyme hydroxypyruvate reductase. researchgate.netnih.gov The resulting glycerate is then phosphorylated by Glycerate Kinase (GK), a crucial step that channels it back into central metabolism. nih.gov
Glycerate kinase catalyzes the ATP-dependent phosphorylation of D-glycerate to either 2-phosphoglycerate or 3-phosphoglycerate (B1209933), depending on the specific class of the enzyme. mdpi.comnih.govwikipedia.org This product, particularly 3-phosphoglycerate, is an intermediate in glycolysis and the Calvin cycle, thus completing the metabolic loop. nih.gov The enzyme is specific for the D-stereoisomer of glycerate. mdpi.com While lactate (B86563) dehydrogenase can also reduce hydroxypyruvate to glycerate, it produces the L-stereoisomer, which cannot be subsequently metabolized by glycerate kinase. mdpi.com
Enzymes Exhibiting Promiscuous Activities Involving this compound
Promiscuous enzyme activity refers to the ability of an enzyme to catalyze reactions other than its primary physiological reaction. This compound has been found to interact with several enzymes in such a manner.
Interactions with Mandelate (B1228975) Racemase
Mandelate racemase (MR) is an enzyme in the enolase superfamily that catalyzes the Mg²⁺-dependent interconversion of (R)- and (S)-mandelate. nih.govfigshare.com While several α-keto acids act as modest competitive inhibitors of this enzyme, this compound is a notable exception, acting as an irreversible, time-dependent inhibitor. nih.govfigshare.com
The inactivation mechanism involves the formation of a Schiff base with the lysine (B10760008) residue (Lys 166) in the active site of the enzyme, followed by the formation of an aldehyde/enol(ate) adduct. nih.govfigshare.com This type of reaction is unprecedented within the enolase superfamily. nih.gov This unique interaction suggests a potential mechanistic link to other enzyme superfamilies that utilize Schiff-base chemistry. nih.govfigshare.com
Other Broad-Specificity Enzymes
Besides mandelate racemase, other enzymes demonstrate activity with this compound.
Hydroxypyruvate Reductases (HPRs): These enzymes are responsible for the reduction of this compound to glycerate. However, some HPRs also exhibit broad substrate specificity by reducing glyoxylate to glycolate (B3277807). mdpi.com In plants, multiple HPR isoforms exist, such as the peroxisomal HPR1 and the cytosolic HPR2 in Arabidopsis, indicating a redundancy and potential for bypass pathways in photorespiration. nih.govnih.gov
Lactate Dehydrogenase (LDH): This enzyme can reduce this compound to glycerate. However, it produces L-glycerate, an stereoisomer that is not a substrate for the downstream enzyme D-glycerate kinase, thus representing a metabolic dead-end in this context. mdpi.com
Enzymatic Regulation and Kinetic Characteristics
The enzymes involved in this compound metabolism are subject to regulation, and their activities are defined by specific kinetic parameters. Enzyme kinetics is the study of the rates of these reactions, often described by constants such as Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction rate). wikipedia.orgteachmephysiology.com
Regulation can occur through various mechanisms, including feedback inhibition, where the end product of a pathway inhibits an early enzyme, and covalent modification. khanacademy.orgkhanacademy.org The Pyruvate Dehydrogenase Complex, for example, is tightly regulated by product inhibition (by acetyl-CoA and NADH) and by phosphorylation/dephosphorylation cycles. wikipedia.orgproteopedia.org
The kinetic characteristics of enzymes interacting with this compound and related compounds have been studied to understand their efficiency and inhibition mechanisms.
| Enzyme | Ligand | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Mandelate Racemase (MR) | This compound | kinact/KI | 83 ± 8 M-1 s-1 | nih.govfigshare.com |
| Mesoxalate | Ki | 1.8 ± 0.3 mM | nih.govfigshare.com | |
| 3-Fluoropyruvate | Ki | 1.3 ± 0.1 mM | nih.govfigshare.com | |
| Pyruvate Dehydrogenase Complex (E. coli) | Fluoropyruvate | Ki | 1.4 x 10-6 M | nih.gov |
| α-Ketobutyrate | Km | 3 mM | nih.gov | |
| Glycerate Kinase (T. tenax) | D-Glycerate | Km | 0.02 ± 0.01 mM | nih.gov |
| ATP | Km | 0.03 ± 0.01 mM | nih.gov |
Substrate Specificity and Cofactor Requirements
The enzymes that metabolize this compound exhibit distinct specificities for their substrates and cofactors, which vary among different organisms.
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) is a member of the D-2-hydroxy-acid dehydrogenase superfamily. uniprot.org This enzyme plays a dual role, catalyzing the reduction of both glyoxylate to glycolate and this compound to D-glycerate. uniprot.org The substrate preference of GRHPR can differ between species. For instance, the enzyme from Bacillus subtilis shows a seven-fold higher specificity for hydroxypyruvate over glyoxylate. uniprot.org In contrast, the GRHPR from Escherichia coli has a better catalytic efficiency for glyoxylate. Human GRHPR also displays a higher specificity constant for hydroxypyruvate compared to glyoxylate. wikipedia.org The enzyme exhibits a high degree of specificity and does not typically act on other α-keto acids like pyruvate, 2-oxoglutarate, or oxaloacetate. nih.govrhea-db.org
The cofactor requirement for GRHPR is predominantly NADPH. The enzyme in humans, Bacillus subtilis, and E. coli shows a strict preference for NADPH over NADH. uniprot.orgrhea-db.org While some activity with NADH can be detected, it is generally very low. rhea-db.org However, this preference is not universal; for example, GRHPR from the hyperthermophilic archaeon Thermococcus litoralis has a significantly higher activity with NADH in the presence of glyoxylate. uniprot.org
Interactive Data Table: Kinetic Parameters of Glyoxylate Reductase/Hydroxypyruvate Reductase
| Organism | Substrate | K_m (mM) | V_max (μmol/min/mg) | Cofactor |
| Escherichia coli | Glyoxylate | 0.6 | 120 | NADPH |
| Hydroxypyruvate | 1 | 20 | NADPH | |
| Bacillus subtilis | Glyoxylate | - | 20.2 | NADPH |
| Hydroxypyruvate | - | 27.3 | NADPH | |
| Human | Glyoxylate | - | - | NADPH |
| Hydroxypyruvate | - | - | NADPH |
Note: A '-' indicates that the specific value was not available in the cited sources.
Serine-Glyoxylate Aminotransferase (SGAT)
Serine-glyoxylate aminotransferase (SGAT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination reaction between L-serine and glyoxylate to produce this compound and glycine (B1666218). nih.govresearchgate.net This enzyme can exhibit promiscuity with its substrates. Besides its primary substrates, SGAT from some organisms can also utilize L-alanine and L-asparagine as amino donors. nih.gov For example, the enzyme from rye seedlings can use L-serine, L-alanine, and L-asparagine. nih.gov The enzyme from spinach leaf peroxisomes has a Km for glyoxylate of 0.15 mM and a Km for amino acid substrates in the range of 2 to 3 mM. nih.gov The kcat for L-serine for the Arabidopsis thaliana enzyme is 6.4 s⁻¹. uniprot.org The essential cofactor for all SGAT activity is pyridoxal phosphate. nih.govresearchgate.net
Interactive Data Table: Kinetic Parameters of Serine-Glyoxylate Aminotransferase
| Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Cofactor |
| Spinach | Glyoxylate | 0.15 | - | Pyridoxal Phosphate |
| Amino Acids | 2-3 | - | Pyridoxal Phosphate | |
| Arabidopsis thaliana | L-Serine | - | 6.4 | Pyridoxal Phosphate |
| L-Alanine | - | 2.86 | Pyridoxal Phosphate |
Note: A '-' indicates that the specific value was not available in the cited sources.
Pyruvate Decarboxylase
Pyruvate decarboxylase from Zymomonas mobilis can utilize this compound as a substrate, although it is considered a poor one. tandfonline.comfrontiersin.org This enzyme, which primarily decarboxylates pyruvate, shows some level of promiscuity. The activity of pyruvate decarboxylase requires thiamin diphosphate (TPP) and magnesium as cofactors. When acting on this compound, the enzyme undergoes a progressive but partial inactivation. tandfonline.comfrontiersin.org
Enzyme Mechanism and Catalytic Site Analysis
The catalytic mechanisms of the enzymes involved in this compound metabolism are intricate and rely on the specific architecture of their active sites.
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
The active site contains a number of key residues essential for catalysis and substrate recognition. A catalytic triad consisting of Glu238, Arg239, and His287 (in Bacillus subtilis) has been identified. uniprot.org The catalytic mechanism is thought to involve a proton transfer network. His287 is believed to act as the catalytic acid, donating a proton to the carbonyl oxygen of the substrate, while the hydride is transferred from NADPH.
Substrate specificity is influenced by several residues. In human GRHPR, a tryptophan residue (Trp141) from the neighboring subunit of the dimer extends into the active site and is thought to contribute to the selectivity for hydroxypyruvate. nih.gov In Bacillus subtilis GRHPR, residues Arg296 and Ser290 are implicated in the binding of hydroxypyruvate but not glyoxylate. uniprot.org Other conserved residues in the active site that are important for substrate binding include Val77 and Gly78. uniprot.org
Serine-Glyoxylate Aminotransferase (SGAT)
The mechanism of SGAT follows a Ping Pong Bi Bi kinetic pattern, which is characteristic of many aminotransferases. nih.gov The reaction is dependent on the cofactor pyridoxal phosphate (PLP), which is covalently bound to a lysine residue in the active site, forming an internal aldimine (Schiff base).
The catalytic cycle begins with the binding of the first substrate, L-serine, which displaces the lysine to form an external aldimine with PLP. The α-proton of L-serine is then abstracted by a general base in the active site, leading to the formation of a quinonoid intermediate that is stabilized by the electron-withdrawing properties of the pyridinium ring of PLP. Reprotonation at the C4' of the cofactor and subsequent hydrolysis releases the first product, this compound, and leaves the amino group attached to the cofactor in the form of pyridoxamine phosphate (PMP).
The second substrate, glyoxylate, then enters the active site and reacts with PMP to form a ketimine intermediate. This process is essentially the reverse of the first half of the reaction. A proton is transferred, and hydrolysis of the resulting external aldimine releases the second product, glycine, and regenerates the PLP-lysine internal aldimine, returning the enzyme to its initial state.
Pyruvate Decarboxylase
The mechanism of pyruvate decarboxylase with its native substrate, pyruvate, involves the cofactor thiamine (B1217682) diphosphate (TPP). The enzyme first catalyzes the decarboxylation of the α-keto acid. When this compound acts as a substrate, it is also decarboxylated. However, this process leads to the inactivation of the enzyme. tandfonline.comfrontiersin.org The proposed mechanism for inactivation involves the accumulation of enzyme-bound glycollaldehyde, the product of this compound decarboxylation. tandfonline.com This intermediate is thought to be relatively stable and may become dehydrated to form an acetyl group, leading to the observed inactivation. tandfonline.com
Regulation of 3 Hydroxypyruvate Metabolic Flux
Genetic and Transcriptional Control of 3-Hydroxypyruvate Metabolizing Enzymes
The expression of enzymes involved in this compound metabolism is under tight genetic and transcriptional control, ensuring that their synthesis is matched to the metabolic needs of the cell. In eukaryotes, gene expression is a multi-stage process involving transcription, the production of messenger RNA (mRNA), and translation, the synthesis of proteins. ksu.edu.sa This regulation is primarily achieved by controlling the access of RNA polymerase to the structural genes that code for these enzymes. ksu.edu.sa
Key regulatory elements in this process include: ksu.edu.sawou.edu
Promoters: These are DNA sequences that act as the initial binding site for RNA polymerase, the enzyme responsible for transcription. ksu.edu.sawou.edu
Operators: These non-coding DNA sequences serve as binding sites for repressor proteins, which can block RNA polymerase from transcribing the structural genes. ksu.edu.sawou.edu
Regulator Genes: These genes code for the synthesis of repressor molecules. ksu.edu.sa
In prokaryotes, genes with related functions are often organized into operons, allowing for coordinated expression. wou.edu For instance, in E. coli, the lac operon contains the genes necessary for lactose (B1674315) metabolism and is controlled by a single promoter and operator. wou.edu
A notable example of transcriptional regulation impacting this compound levels is seen in the context of the serine biosynthesis pathway. The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in serine synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933), can be overexpressed in certain cancer cells due to genomic amplification. nih.gov This leads to an increased flux through the pathway, subsequently affecting the levels of downstream intermediates, including 3-phospho-hydroxypyruvate, the precursor to this compound. nih.gov
Furthermore, studies in plants have shown that the expression of genes encoding for enzymes in the photorespiratory pathway, where this compound is an intermediate, is responsive to environmental cues. For example, mutations in the BOU gene in Arabidopsis thaliana, which affects the glycine (B1666218) decarboxylase complex, lead to altered expression of other photorespiratory enzymes, including hydroxypyruvate reductase. frontiersin.org This highlights the interconnectedness of gene regulation within a metabolic pathway.
Allosteric and Post-Translational Regulation Mechanisms
Beyond genetic control, the activity of this compound metabolizing enzymes is finely tuned by allosteric regulation and post-translational modifications (PTMs). These mechanisms allow for rapid responses to changes in cellular conditions. nih.govresearchgate.net
Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's activity. nih.gov For example, in the serine biosynthesis pathway, the end product, serine, can act as an allosteric inhibitor of 3-phosphoglycerate dehydrogenase, the first enzyme in the pathway. sapientia.roannualreviews.org This feedback inhibition prevents the overproduction of serine and its intermediates.
Post-translational modifications are chemical alterations to a protein after its synthesis, which can significantly impact its function. researchgate.net These modifications can include phosphorylation, acetylation, and ubiquitination. oup.com For instance, the activity of many enzymes in central carbon metabolism is regulated by PTMs, allowing for flexible adjustments in metabolic fluxes in response to environmental fluctuations. researchgate.net While specific PTMs directly regulating this compound metabolizing enzymes are still being elucidated, the widespread nature of this regulatory mechanism suggests its likely involvement.
Metabolic Crosstalk and Pathway Interferences
The metabolism of this compound does not occur in isolation but is intricately linked with other metabolic pathways. This crosstalk can lead to both beneficial regulatory interactions and inhibitory interferences.
Inhibition of Enzyme Activities by this compound (e.g., pyruvate (B1213749) decarboxylase, key enzymes in amino acid synthesis)
This compound has been shown to be an inhibitor of several key enzymes, leading to significant metabolic consequences.
A well-documented example is the inhibition of pyruvate decarboxylase . Studies on pyruvate decarboxylase from Zymomonas mobilis have demonstrated that this compound acts as both an inhibitor and a poor substrate. researchgate.netnih.govnih.gov The interaction leads to a progressive, though partial, inactivation of the enzyme. nih.gov The extent of this inactivation is dependent on factors such as pH and the concentration of this compound. nih.gov The proposed mechanism for this inactivation involves the accumulation of an enzyme-bound intermediate, glycollaldehyde. nih.gov This inhibition is significant as pyruvate decarboxylase plays a crucial role in alcoholic fermentation and other metabolic pathways that utilize pyruvate. uwec.edu
Furthermore, this compound can interfere with amino acid synthesis . In Escherichia coli, this compound has been found to be toxic, causing an immediate halt in growth when added to cultures. pnas.org This toxicity is attributed to the inhibition of key enzymes in the biosynthesis of serine and isoleucine. pnas.org Specifically, this compound inhibits 3-phospho-d-glycerate dehydrogenase (SerA), a critical enzyme in serine biosynthesis, and threonine dehydratase (IlvA), which is involved in isoleucine synthesis. pnas.org The inhibition of serine biosynthesis has widespread effects, as serine is a precursor for other essential molecules like glycine, cysteine, tryptophan, and phospholipids. pnas.org
| Inhibited Enzyme | Organism/System | Metabolic Pathway Affected | Reference(s) |
| Pyruvate Decarboxylase | Zymomonas mobilis | Pyruvate Metabolism | researchgate.netnih.govnih.gov |
| 3-phospho-d-glycerate dehydrogenase (SerA) | Escherichia coli | Serine Biosynthesis | pnas.org |
| Threonine dehydratase (IlvA) | Escherichia coli | Isoleucine Biosynthesis | pnas.org |
Influence of Other Metabolites on this compound Pathways
The metabolic pathways involving this compound are also influenced by the levels of other metabolites. For instance, in the context of a novel, "serendipitous" pathway for pyridoxal (B1214274) 5'-phosphate (PLP) synthesis in E. coli, serine acts as an inhibitor of 3-phospho-d-glycerate dehydrogenase (SerA). pnas.org This inhibition prevents the formation of 3-phosphohydroxypyruvate, the initial intermediate in this new pathway, thereby regulating the flux towards PLP synthesis. pnas.org
In retinal endothelial cells, the metabolism of this compound is influenced by the cellular redox state and the stability of hypoxia-inducible factor (HIF). nih.gov Treatment with Roxadustat, a HIF stabilizer, promotes the conversion of this compound to serine, leading to a significant increase in serine levels. nih.gov This indicates a regulatory link between oxygen sensing pathways and this compound metabolism.
Subcellular Compartmentalization and Inter-Organelle Transport of this compound
The spatial separation of metabolic pathways within different organelles is a hallmark of eukaryotic cells, allowing for precise regulation and preventing futile cycles. nih.gov The metabolism of this compound is a prime example of this compartmentalization, with key steps occurring in the mitochondria and peroxisomes. hmdb.ca
Mitochondrial Metabolism of this compound
Mitochondria play a central role in the metabolism of L-serine, a precursor to this compound. researchgate.net In mammals, one of the mitochondrial pathways for serine degradation involves its conversion to this compound by the enzyme alanine-glyoxylate transaminase 2 (AGT2). researchgate.net This this compound is then reduced to D-glycerate by hydroxypyruvate dehydrogenase. researchgate.net The resulting D-glycerate can then be phosphorylated by mitochondrial glycerate kinase to 2-phosphoglycerate, which can enter the glycolytic pathway. researchgate.netfrontiersin.org
Peroxisomal Localization of this compound Pathways
Peroxisomes serve as the central site for this compound metabolism, particularly within the photorespiratory pathway of plants. researchgate.net This organelle contains the key enzymes responsible for converting glycolate (B3277807) to glycine. frontiersin.org In the peroxisome, serine is converted to this compound by the enzyme serine:glyoxylate (B1226380) aminotransferase. bioone.org Subsequently, the peroxisomal enzyme hydroxypyruvate reductase 1 (HPR1) catalyzes the reduction of this compound to glycerate, a reaction that requires NADH. bioone.orguni-rostock.de
The localization of these enzymatic steps within the peroxisome is vital for the efficient channeling of photorespiratory intermediates. researchgate.net The close arrangement of enzymes ensures that this compound, a reactive intermediate, is rapidly metabolized, which prevents the leakage of potentially toxic compounds and enhances pathway efficiency by maintaining high local substrate concentrations. nih.gov The transport of reducing equivalents (NADH) for the HPR1 reaction is thought to be facilitated by a peroxisomal malate/oxaloacetate shuttle. bioone.orguni-rostock.de The entire process is a prime example of how subcellular compartmentalization contributes to metabolic regulation. researchgate.net
Cytosolic and Chloroplastidic Pathways
Beyond the primary peroxisomal pathway, alternative routes for this compound metabolism exist in the cytosol and chloroplasts, indicating a complex and flexible regulatory network. uni-rostock.denih.gov The existence of these bypasses is supported by the observation that mutants lacking the main peroxisomal HPR1 enzyme are not severely impaired under normal air conditions, suggesting compensatory mechanisms are at play. nih.govoup.com
A cytosolic pathway provides an efficient extraperoxisomal bypass for the conversion of this compound to glycerate. nih.gov This pathway utilizes a cytosolic hydroxypyruvate reductase, HPR2, which, unlike its peroxisomal counterpart, prefers NADPH as a cofactor. researchgate.netuniprot.org This cytosolic route may process this compound that escapes from the peroxisomes and its activity might be regulated by the availability of NADH within the peroxisomes. researchgate.net The presence of HPR2 in the cytosol demonstrates that photorespiratory metabolism extends beyond the three traditionally associated organelles (chloroplasts, peroxisomes, and mitochondria). researchgate.net
In addition to the cytosol, a third hydroxypyruvate reductase, HPR3, has been identified and is likely located in the chloroplasts. uni-rostock.denih.gov This enzyme can also reduce this compound to glycerate and shows activity with glyoxylate as well. uni-rostock.denih.gov The chloroplastidial pathway, presumably using NADPH generated from photosynthesis, offers another compensatory route for glycerate production. uni-rostock.de The resulting glycerate can then be phosphorylated within the chloroplast by glycerate 3-kinase to form 3-phosphoglycerate, which re-enters the Calvin cycle. frontiersin.orguni-rostock.de The combined action of these three enzymes (HPR1, HPR2, and HPR3) in different subcellular locations underscores the metabolic redundancy and flexibility in handling the flux of this compound. uni-rostock.deoup.com
Table 1: Key Enzymes in this compound Metabolism and Their Localization
| Enzyme | Location | Cofactor Preference | Function in Pathway |
|---|---|---|---|
| Hydroxypyruvate Reductase 1 (HPR1) | Peroxisome | NADH | Reduces this compound to glycerate in the core photorespiratory cycle. bioone.orguni-rostock.deuniprot.org |
| Hydroxypyruvate Reductase 2 (HPR2) | Cytosol | NADPH | Provides a cytosolic bypass for the reduction of this compound to glycerate. nih.govresearchgate.netuniprot.org |
| Hydroxypyruvate Reductase 3 (HPR3) | Chloroplast | - | Offers a compensatory bypass for reducing this compound and glyoxylate. uni-rostock.deoup.comnih.gov |
| Serine:glyoxylate aminotransferase (SGAT) | Peroxisome | - | Converts serine to this compound. frontiersin.orgbioone.org |
| Glycerate 3-kinase (GLYK) | Chloroplast | ATP | Phosphorylates glycerate to 3-phosphoglycerate. frontiersin.orguni-rostock.de |
Physiological and Cellular Functions of 3 Hydroxypyruvate
Role in Cellular Redox Homeostasis (e.g., NADPH Production)
3-Hydroxypyruvate is an intermediary metabolite that interfaces with central carbon metabolism and amino acid biosynthesis, thereby contributing to cellular redox homeostasis. The maintenance of this balance is critical for cell survival and function, relying on the availability of reducing equivalents like NADPH. embopress.org NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH) and the recycling of peroxiredoxin, both of which are crucial for neutralizing reactive oxygen species (ROS). embopress.org
The connection between this compound and NADPH production is notably linked to the serine synthesis pathway. Hypoxia-inducible factor 1 (HIF-1) stabilization has been shown to induce the synthesis of serine from the metabolite this compound. jci.org This pathway is significant because serine metabolism, particularly the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2), contributes to the production of mitochondrial NADPH. jci.orgfrontiersin.org In this context, this compound serves as a substrate that can be channeled into a pathway that directly supports the cell's antioxidant capacity through NADPH generation. While glucose and glutamine are major sources for cytosolic NADPH production via the pentose (B10789219) phosphate (B84403) pathway and TCA cycle-associated enzymes respectively, the conversion of this compound to serine represents another metabolic route that can bolster the cellular NADPH pool, particularly under specific conditions like HIF stabilization. embopress.orgjci.org
Interactions with Cellular Signaling Pathways
Hypoxia Inducible Factor (HIF) Destabilization and Mechanistic Insights
This compound has been identified as a potent modulator of the Hypoxia-Inducible Factor (HIF) signaling pathway, a central regulator of cellular adaptation to low oxygen levels. mdpi.com Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-1α) is kept at low levels through a process of enzymatic hydroxylation and subsequent degradation. bmbreports.org Research has revealed that this compound, a metabolite that increases under conditions of high oxygen (hyperoxia), actively promotes the destabilization of HIF-1α even in low-oxygen (hypoxic) environments. nih.govresearchgate.net
The mechanism of this destabilization is linked to the metabolite alpha-ketoglutarate (B1197944) (αKG). mdpi.comresearchgate.net this compound treatment leads to an increase in intracellular αKG levels. nih.gov This is significant because αKG is a crucial cofactor for the HIF prolyl hydroxylase (PHD) enzymes, which are responsible for hydroxylating specific proline residues on the HIF-1α subunit. mdpi.comnih.gov This hydroxylation event acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α and tags it for rapid degradation by the proteasome. bmbreports.orgnih.gov By increasing the availability of the PHD cofactor αKG, this compound enhances the efficiency of this degradation process, effectively destabilizing HIF-1α. mdpi.comresearchgate.net
| Molecule | Role in 3-HP Mediated HIF-1α Destabilization | Reference |
|---|---|---|
| This compound (3-HP) | Initiating metabolite; its presence leads to an increase in α-Ketoglutarate. | mdpi.comnih.gov |
| α-Ketoglutarate (αKG) | A key cofactor for HIF prolyl hydroxylase (PHD) enzymes. Its increased level enhances PHD activity. | mdpi.comnih.govresearchgate.net |
| Prolyl Hydroxylase Domain (PHD) enzymes | Catalyze the hydroxylation of proline residues on the HIF-1α subunit, enabled by αKG. | mdpi.comnih.gov |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | The target protein that is hydroxylated by PHDs in the presence of sufficient oxygen and αKG. | bmbreports.org |
| von Hippel-Lindau (VHL) protein | An E3 ubiquitin ligase that recognizes and binds to hydroxylated HIF-1α, targeting it for proteasomal degradation. | mdpi.combmbreports.org |
Modulation of Angiogenesis in in vitro and Animal Models
Consistent with its role in destabilizing HIF-1α, a primary transcriptional regulator of angiogenesis, this compound demonstrates significant anti-angiogenic, or angiostatic, properties. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a process tightly controlled by factors like Vascular Endothelial Growth Factor (VEGF), whose expression is driven by HIF-1. royalsocietypublishing.org By promoting the degradation of HIF-1α, this compound effectively suppresses this pro-angiogenic signaling cascade. mdpi.com
This angiostatic effect has been observed in multiple experimental models. In in vitro studies using choroidal explant assays, this compound was shown to prevent angiogenesis. nih.govnih.gov Furthermore, its role has been investigated in animal models of oxygen-induced retinopathy (OIR), which mimics the pathology of retinopathy of prematurity. mdpi.comnih.gov In the OIR model, an initial phase of hyperoxia leads to vascular obliteration, followed by a phase of hypoxia-driven pathological neovascularization. nih.gov this compound, identified as a metabolite that is uniquely elevated during the hyperoxic phase, acts to inhibit this subsequent pathological angiogenesis through its HIF-destabilizing action. mdpi.comnih.govresearchgate.net
| Experimental Model | Key Findings on this compound's Effect | Reference |
|---|---|---|
| Choroidal Explant Assay (in vitro) | Demonstrated that this compound treatment is angiostatic, inhibiting the sprouting of new vessels from tissue explants. | nih.govnih.govresearchgate.net |
| Oxygen-Induced Retinopathy (OIR) Mouse Model (in vivo) | Identified as a hyperoxia-induced metabolite that inhibits neovascularization by destabilizing HIF. | mdpi.comresearchgate.net |
| Retinal Endothelial Cells (in vitro) | Metabolizes this compound, leading to HIF destabilization via increased proline hydroxylation. | nih.govnih.gov |
Contribution to Stress Responses in Organisms
Response to Hyperoxia in Animal Models
Research has identified this compound as a key metabolic signal in the response to hyperoxic stress, particularly in the retina. nih.gov Global metabolic profiling of mouse retinas exposed to 75% oxygen revealed that this compound was one of a small number of metabolites significantly elevated by the hyperoxic conditions. nih.govnih.gov This induction positions this compound as a unique "hyperoxic metabolite." nih.gov Its accumulation during hyperoxia is not a passive event; rather, it serves a functional role. By destabilizing HIF-1α, this compound helps to counteract the cellular signals that would otherwise promote pathological vessel growth in response to subsequent ischemia, as seen in the oxygen-induced retinopathy model. mdpi.comnih.gov In this context, the production of this compound is an adaptive metabolic response to an environment of excessive oxygen.
Involvement in Plant Biotic and Abiotic Stress Responses
In the plant kingdom, this compound and its related metabolic enzyme, hydroxypyruvate reductase (HPR), are implicated in responses to both biotic and abiotic stresses. researchgate.net Abiotic stresses such as drought, salinity, and temperature extremes trigger a range of physiological and metabolic adjustments in plants, often involving the production of reactive oxygen species (ROS). nih.gov Untargeted GC-MS/MS analysis of Arabidopsis thaliana subjected to abiotic stress revealed higher levels of β-hydroxy-pyruvic acid (this compound), indicating its involvement in the plant's stress response pathway. nih.gov
The enzyme HPR1, which catalyzes the conversion of hydroxypyruvate to glycerate, has been shown to be involved in plant responses to drought. researchgate.net Moreover, HPR1 is also implicated in biotic stress responses, where it was found to interact with an elicitor receptor to induce plant defense mechanisms against certain bacteria in soybean. researchgate.net Additionally, peroxisomal enzymes, including hydroxypyruvate reductase, are known to be involved in S-nitrosylation, a key post-translational modification in nitric oxide (NO) signaling, which plays a crucial role in protecting plants against various abiotic stresses. mdpi.com
| Stress Type | Role of this compound / HPR | Evidence | Reference |
|---|---|---|---|
| Abiotic (General) | Accumulates in plants under abiotic stress. | Untargeted GC-MS/MS analysis showed higher levels of β-hydroxy-pyruvic acid in stressed Arabidopsis thaliana. | nih.gov |
| Abiotic (Drought) | The enzyme metabolizing this compound, HPR1, is involved in the drought stress response. | Induction of HPR1 gene expression by drought has been reported. | researchgate.net |
| Biotic (Pathogen) | HPR1 is involved in plant defense against avirulent bacteria. | HPR1 interacts with an elicitor receptor to induce plant defense in soybean. | researchgate.net |
| Abiotic (General) | Hydroxypyruvate reductase is involved in stress-related signaling. | The enzyme is a target of S-nitrosylation, a key modification in nitric oxide (NO) signaling during abiotic stress. | mdpi.com |
Oxidative Stress Mitigation Roles
While often associated with metabolic stress, this compound also participates in processes related to oxidative balance. In plants, the enzyme hydroxypyruvate reductase (HPR) is a key component of the photorespiratory pathway, which helps to mitigate oxidative stress by metabolizing hydroxypyruvate. researchgate.net This pathway is crucial for dissipating excess energy and reducing the production of reactive oxygen species (ROS) under conditions of high light and low CO2. nih.gov The reduction of hydroxypyruvate to glycerate is an essential step in recycling phosphoglycolate, a toxic compound, back into the Calvin cycle. researchgate.net
In other contexts, the role of this compound is more complex. Studies on glioblastoma cells have shown that β-hydroxypyruvate can induce the production of significant quantities of hydrogen peroxide (H2O2), suggesting a pro-oxidant effect in this specific cancer cell line. nbu.edu.sa This effect was part of an investigation into its potential anticancer properties and highlights that its role in oxidative stress can be context-dependent. nbu.edu.sa Conversely, research on hyperoxia in retinal endothelial cells identified this compound as a metabolite that increases under high-oxygen conditions. nih.gov In this setting, it was found to destabilize the hypoxia-inducible factor (HIF), a key regulator of cellular response to oxygen levels, and induce angiostasis, or the inhibition of new blood vessel formation. nih.gov This suggests a role in cellular adaptation to hyperoxic stress, a condition characterized by excessive oxygen and potential for oxidative damage.
Functional Implications in Metabolic Perturbations
Association with Glucose Handling and Insulin (B600854) Sensitivity in Animal Models
Research in animal models has identified this compound (also referred to as β-hydroxypyruvate) as a significant metabolite in the context of glucose metabolism and the pathogenesis of type 2 diabetes (T2DM). diabetesjournals.orgnih.gov In a mouse model designed to lack glucose-dependent insulinotropic polypeptide (GIP)-producing K cells, high-fat feeding led to the development of T2DM. diabetesjournals.orgnih.gov Metabolomic analysis of these mice revealed that plasma levels of β-hydroxypyruvate increased profoundly and in striking correlation with rising plasma glucose levels, even before the full onset of diabetes. diabetesjournals.orgnih.govdiabetesjournals.org
Further in vitro experiments using islets from these mice demonstrated that a three-day pretreatment with β-hydroxypyruvate resulted in a 36% reduction in insulin content, although it did not affect glucose-stimulated insulin secretion (GSIS) when normalized to the remaining insulin content. nih.gov Additionally, β-hydroxypyruvate was found to alter the excitatory properties of myenteric neurons, which are involved in regulating insulin secretion. nih.govdiabetesjournals.org Specifically, prolonged incubation with the compound severely blunted neuronal excitation in response to potassium chloride. nih.gov These findings suggest that elevated levels of β-hydroxypyruvate may contribute to the development of T2DM by impairing the function of pancreatic enteric neurons and reducing insulin production. diabetesjournals.org
| Research Finding | Animal/Cell Model | Key Outcome Related to this compound | Reference |
| Increased Plasma Levels | Diabetogenic (NONcNZO10/Ltj) mice lacking GIP cells | Plasma β-hydroxypyruvate levels increased strikingly with plasma glucose, regardless of diet or genotype. | diabetesjournals.orgnih.gov |
| Reduced Insulin Content | Islets from NONcNZO10/Ltj mice | 3-day pretreatment with β-hydroxypyruvate reduced islet insulin content by 36%. | nih.gov |
| Altered Neuronal Function | Myenteric neurons from guinea pig small intestines | Incubation with β-hydroxypyruvate for 3 days severely blunted excitation in response to KCl. | nih.gov |
| Potential Diabetogenic Factor | Review of mouse model studies | Increased β-hydroxypyruvate is proposed as a potential causative factor for T2DM by impairing neuronal function and reducing insulin production. | diabetesjournals.org |
Metabolic Disorders Related to Enzyme Dysfunctions Involving this compound
This compound is a key metabolite in several inborn errors of metabolism, most notably Primary Hyperoxaluria Type II (PH2). orpha.netnih.gov PH2 is a rare autosomal recessive disorder caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GR/HPR). nih.govoup.com This cytosolic enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate (B3277807). oup.comuva.nl
In individuals with PH2, the deficiency of GR/HPR leads to the accumulation of its substrates. uva.nl The excess hydroxypyruvate is instead reduced by lactate (B86563) dehydrogenase (LDH) to L-glycerate, leading to L-glyceric aciduria, a pathognomonic feature of the disease. uva.nl The accumulated glyoxylate is oxidized to oxalate (B1200264), resulting in hyperoxaluria. spandidos-publications.com This overproduction of oxalate can lead to recurrent kidney stones (nephrolithiasis), calcium oxalate deposits in the kidney tissue (nephrocalcinosis), and can ultimately progress to end-stage renal disease. nih.govspandidos-publications.com
This compound is also implicated in the dimethylglycine dehydrogenase deficiency pathway. hmdb.cahmdb.camedchemexpress.com This metabolic disorder involves the metabolism of serine and glycine (B1666218). hmdb.canih.gov this compound is formed from serine via transamination and is an intermediate in this broader metabolic network. hmdb.caresearchgate.net
| Metabolic Disorder | Deficient Enzyme | Gene | Metabolic Consequence of this compound | Reference |
| Primary Hyperoxaluria Type II (PH2) | Glyoxylate reductase/hydroxypyruvate reductase (GR/HPR) | GRHPR | Accumulated this compound is converted to L-glycerate, causing L-glyceric aciduria. | orpha.netnih.govoup.com |
| Dimethylglycine Dehydrogenase Deficiency Pathway | Dimethylglycine Dehydrogenase | DMGDH | This compound is an involved intermediate in the disrupted serine and glycine metabolic pathway. | hmdb.cahmdb.ca |
Impact on Microbial Growth and Cellular Processes
This compound can exert significant effects on microbial cells, including toxicity and enzyme inhibition. Its chemical reactivity is a key factor in its toxicity. For instance, it can react irreversibly with thiamine (B1217682) bisphosphate, a critical coenzyme for enzymes involved in transamination and decarboxylation, potentially disrupting core metabolic processes in bacteria. oup.com
Studies on specific microorganisms have demonstrated these inhibitory effects. In Zymomonas mobilis, this compound inhibits the enzyme pyruvate (B1213749) decarboxylase and can also act as a poor substrate for it. researchgate.net While catalyzing the decarboxylation of this compound, the enzyme undergoes a progressive but partial inactivation. researchgate.net Similarly, research on mixed ruminal bacteria has shown that certain amino acid precursors, including this compound, can inhibit bacterial growth. researchgate.net This inhibition may be due to its action on functional enzymes within the microorganisms. researchgate.net In Escherichia coli, this compound is an intermediate in alternative pathways that can bypass a block in the synthesis of pyridoxal-5'-phosphate (PLP), a vital cofactor. embopress.org However, its non-enzymatic decarboxylation rate appears sufficient to support this synthesis, highlighting its inherent reactivity. embopress.org
Comparative Biochemistry and Evolutionary Aspects of 3 Hydroxypyruvate Metabolism
Diversification of 3-Hydroxypyruvate Metabolic Strategies Across Kingdoms
The metabolism of this compound, a key intermediate at the crossroads of various metabolic pathways, exhibits remarkable diversity across the kingdoms of life. These differences reflect distinct evolutionary pressures and metabolic requirements, particularly evident when comparing the highly conserved photorespiratory pathways in plants with the varied transformations observed in mammals and microbes.
Unique Microbial this compound Transformations
Microorganisms display a wide array of metabolic pathways involving this compound, often linked to their specific ecological niches and carbon assimilation strategies.
In methanotrophic bacteria that utilize the serine cycle for carbon assimilation from C1 compounds like methane, serine-glyoxylate aminotransferase (SGAT) is a key enzyme. nih.gov This enzyme catalyzes the reaction between serine and glyoxylate (B1226380) to produce this compound and glycine (B1666218), which is central to the regeneration of the cycle's intermediates. nih.govgenome.jp
In Escherichia coli, this compound is not a common metabolite but can be profoundly toxic by inhibiting key enzymes in amino acid biosynthesis, such as those for serine and isoleucine. pnas.org However, it can also participate in "serendipitous" metabolic pathways. For instance, in E. coli mutants unable to synthesize pyridoxal-5'-phosphate (PLP, a vital cofactor), this compound can serve as a precursor in an alternative, multi-step pathway to produce PLP. embopress.orgnih.govembopress.org This pathway involves the non-enzymatic decarboxylation of this compound to glycolaldehyde (B1209225), which then condenses with glycine. embopress.org
Furthermore, some microbial enzymes can transform this compound as an alternative substrate. For example, pyruvate (B1213749) decarboxylase from Zymomonas mobilis can decarboxylate this compound, albeit inefficiently, while also being inhibited by it. researchgate.netresearchgate.net Alanine dehydrogenase from Streptomyces clavuligerus can use this compound as a substrate in the reductive amination reaction, substituting for pyruvate to a small extent. nih.gov In some microorganisms, hydroxypyruvate isomerase is involved in converting this compound to 2-hydroxy-3-oxopropionate, a reaction important in the glyoxylate bypass. ontosight.ai
Table 2: Examples of Microbial Transformations of this compound
| Organism/Group | Pathway/Enzyme | Transformation | Metabolic Context | Reference |
|---|---|---|---|---|
| Methanotrophs | Serine-Glyoxylate Aminotransferase (SGAT) | Glyoxylate + Serine → this compound + Glycine | Serine cycle for C1 assimilation | nih.gov |
| Escherichia coli | Serendipitous PLP Synthesis | This compound → Glycolaldehyde + CO₂ | Bypass for PLP synthesis deficiency | embopress.orgnih.gov |
| Escherichia coli | Inhibition of Biosynthetic Enzymes | Inhibits SerA, IlvA, IlvBN | Inhibitory cross-talk with host metabolism | pnas.org |
| Zymomonas mobilis | Pyruvate Decarboxylase | Decarboxylation (as a poor substrate) | Promiscuous enzyme activity | researchgate.netresearchgate.net |
| Streptomyces clavuligerus | Alanine Dehydrogenase | Reductive amination | Alternative substrate utilization | nih.gov |
| Various Microorganisms | Hydroxypyruvate Isomerase | Isomerization to 2-hydroxy-3-oxopropionate | Glyoxylate bypass | ontosight.ai |
Evolutionary Trajectories of Enzymes Acting on this compound
The enzymes that metabolize this compound, particularly hydroxypyruvate reductases (HPRs), belong to the broader D-2-hydroxyacid dehydrogenase (2HADH) family. osti.govacs.org This family has a complex evolutionary history marked by multiple instances of lateral gene transfer, gene duplication, and gene loss. nih.gov As a result, predicting the precise function of a member based solely on sequence homology is challenging.
Recent research has refined the classification of the glyoxylate/hydroxypyruvate reductase (GHPR) subfamily within the 2HADH family, dividing it into two distinct evolutionary subfamilies: GHRA and GHRB. osti.govnih.gov A comparative study of representatives from Sinorhizobium meliloti (SmGhrA and SmGhrB) revealed that while both enzymes can reduce several 2-ketocarboxylic acids, they have different substrate preferences. SmGhrA shows the highest activity with glyoxylate, whereas SmGhrB prefers this compound. osti.govrcsb.org Structural analyses revealed significant differences in their active sites, providing a molecular basis for these varied substrate specificities. osti.gov This functional divergence within a subfamily highlights how gene duplication can be followed by specialization, allowing organisms to fine-tune their metabolic capabilities.
The evolution of multiple HPRs in plants (HPR1, HPR2, HPR3) with different subcellular locations and cofactor requirements is another clear example of evolution through gene duplication and subsequent neofunctionalization or subfunctionalization. This enzymatic diversification provides metabolic flexibility and robustness to the photorespiratory pathway, which is crucial for plant survival. nih.govmdpi.com
Mechanistic Links Between Enzyme Superfamilies Revealed by this compound Interactions
A fascinating insight into enzyme evolution has been provided by the unexpected interaction between this compound and mandelate (B1228975) racemase (MR), a member of the enolase superfamily. acs.orgacs.org While several α-keto acids are modest competitive inhibitors of MR, this compound acts as an irreversible inhibitor. acs.org
Research has shown that this compound reacts with a lysine (B10760008) residue (Lys 166) in the active site of MR to form a Schiff-base intermediate. acs.orgnih.gov This intermediate is then deprotonated to form a stable aldehyde/enol(ate) adduct, effectively inactivating the enzyme. acs.org The formation of a Schiff base is unprecedented in the enolase superfamily, which typically utilizes metal-ion-dependent catalysis for proton abstraction. acs.orgnih.gov
This unique reaction provides a previously unrecognized mechanistic link to other enzyme superfamilies, specifically the N-acetylneuraminate lyase (NAL) superfamily and other class I aldolases, which do utilize Schiff-base chemistry and share the same (α/β)₈-barrel fold. acs.orgacs.org In fact, this compound is known to inactivate members of the NAL superfamily through a similar mechanism. acs.org This finding supports the hypothesis, based on sequence and structural similarities, that the metal-dependent enolase superfamily and the Schiff-base-forming aldolase (B8822740) superfamilies may share a common promiscuous ancestor. acs.orgnih.gov The ability of mandelate racemase to catalyze this atypical reaction may be a "mechanistic relic" of an activity possessed by this progenitor enzyme. acs.org
Implications for Metabolic Network Evolution and Robustness
The diverse roles of this compound and the promiscuous nature of the enzymes that interact with it have significant implications for our understanding of how metabolic networks evolve and maintain robustness.
The existence of "serendipitous" pathways, such as the one in E. coli that uses this compound to bypass a block in PLP synthesis, demonstrates the inherent plasticity of metabolic networks. embopress.orgnih.gov These pathways rely on the promiscuous activities of existing enzymes, which can act on non-native substrates like this compound. nih.gov Such "underground" metabolism can provide a raw material for evolution, where a pre-existing, inefficient pathway can be optimized through mutation and selection if it becomes beneficial under new environmental conditions or following the loss of a primary pathway. nih.govnih.gov
However, the introduction of a new metabolite like this compound can also lead to inhibitory cross-talk within the existing metabolic network. pnas.org The toxicity of this compound in wild-type E. coli is due to its adventitious inhibition of essential enzymes. pnas.org This highlights a key challenge in metabolic engineering and evolution: a new pathway must be integrated without disrupting the established metabolic functions of the host.
Advanced Research Methodologies for 3 Hydroxypyruvate Studies
Metabolomics Approaches for Profiling 3-Hydroxypyruvate and Related Compounds
Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a biological system. For this compound, metabolomic techniques are essential for its identification and quantification within complex biological samples.
Untargeted and Targeted Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of small, volatile, and thermally stable metabolites like this compound. nih.gov This method involves the chemical derivatization of metabolites to increase their volatility before separation on a gas chromatograph and detection by a mass spectrometer. nih.govnih.gov
Untargeted GC-MS allows for the simultaneous profiling of a vast number of metabolites in a sample, providing a comprehensive snapshot of the metabolome. nih.gov This discovery-based approach is particularly useful for identifying unexpected changes in metabolite levels, such as the discovery of this compound as a unique metabolite induced by hyperoxia in retinal endothelial cells. nih.gov In such studies, global metabolic profiling can reveal hundreds of compounds, with subsequent data analysis identifying those that are significantly altered under different conditions. nih.govnih.gov
Targeted GC-MS , on the other hand, focuses on the accurate quantification of a specific set of known metabolites, including this compound. frontlinegenomics.comescholarship.org This validation-based approach offers higher sensitivity and specificity, making it ideal for confirming findings from untargeted studies or for monitoring the levels of specific metabolites in response to genetic or environmental perturbations. frontlinegenomics.com GC-MS can reliably analyze various organic acids, including this compound, alongside other key metabolic intermediates. cceh.io
Table 1: GC-MS Applications in this compound Research
| Application | Organism/System | Key Findings | Reference(s) |
|---|---|---|---|
| Untargeted Metabolomics | Mouse Retina | Identified this compound as a metabolite significantly elevated during hyperoxia. | nih.gov |
| Untargeted Metabolomics | Arabidopsis thaliana | Revealed elevated levels of this compound in mutants lacking hydroxypyruvate reductase. | uni-rostock.deuni-rostock.de |
| General Metabolite Profiling | Mammalian Samples | GC-MS is a standard platform for analyzing organic acids, including this compound. | nih.govcceh.io |
Other Spectroscopic and Chromatographic Techniques for Quantitative Analysis
While GC-MS is a cornerstone, other analytical techniques are also instrumental in the quantitative analysis of this compound and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for analyzing non-volatile, thermally labile, or high-molecular-weight compounds. frontlinegenomics.com Targeted LC-MS/MS methods have been developed for the simultaneous quantification of various organic acids, including 3-hydroxypropionic acid (a related compound), methylmalonic acid, and methylcitric acid in biological samples. nih.gov This highlights the adaptability of LC-MS for the specific and sensitive detection of small organic acids. nih.govanaquant.com The Human Metabolome Database also lists LC-MS/MS spectra for 3-hydroxypyruvic acid, indicating its utility in its identification. hmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique used in metabolomics. hmdb.ca ¹H-NMR spectroscopy can identify and quantify metabolites in a sample based on the unique magnetic properties of their atomic nuclei. chemrevise.orgnih.gov For instance, the conversion of this compound to other compounds like glycolaldehyde (B1209225) has been monitored using ¹H-NMR. embopress.org While perhaps less sensitive than MS-based methods, NMR provides valuable structural information and requires minimal sample preparation. chemrevise.org
Genetic Engineering and Molecular Biology Techniques
Understanding the in vivo function of this compound and its metabolic pathways necessitates the use of genetic engineering and molecular biology tools to manipulate the expression of relevant genes in model organisms.
Gene Knockout, Knockdown, and Overexpression in Model Organisms
Gene knockout studies, where a specific gene is deleted, are crucial for determining its physiological role. In Arabidopsis thaliana, the knockout of HPR1, a gene encoding a peroxisomal hydroxypyruvate reductase, resulted in only minor visible effects under normal conditions, suggesting the existence of alternative metabolic routes. uni-rostock.de The creation of double and triple knockouts (e.g., hpr1xhpr2 and hpr1xhpr2xhpr3) led to more severe phenotypes, demonstrating the importance of multiple hydroxypyruvate reductase isoforms in photorespiration. uni-rostock.deuni-rostock.de Similarly, in the alga Chlamydomonas, deletion of the CrHPR1 gene, which encodes a mitochondrial hydroxypyruvate reductase, caused significant photorespiratory defects. frontiersin.org
Gene knockdown , which reduces the expression of a gene rather than eliminating it, can also be used to study gene function, particularly for essential genes where a full knockout would be lethal. frontiersin.org
Gene overexpression , the increased expression of a gene, is another valuable tool. In E. coli, overexpressing certain native genes was found to rescue a mutant strain unable to synthesize pyridoxal-5'-phosphate (PLP), revealing serendipitous metabolic pathways that involve this compound as an intermediate. embopress.orgresearchgate.net Overexpression studies have also been employed to enhance the production of valuable chemicals by engineering metabolic pathways. For example, overexpressing the phbC gene in Ralstonia eutropha significantly increased the production of poly(3-hydroxybutyrate). nih.gov Similarly, enzymes involved in the conversion of glycerol (B35011) to L-serine, which includes a step involving this compound, have been overexpressed to improve product yield. d-nb.info
Directed Mutagenesis for Enzyme Functional Analysis
Site-directed mutagenesis is a powerful technique used to make specific changes to the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. This allows researchers to investigate the function of individual amino acids in enzyme catalysis, substrate binding, and regulation.
For example, site-directed mutagenesis studies on ketol-acid reductoisomerase from E. coli helped to identify active site residues crucial for its isomerase and reductase activities, using substrates including this compound. psu.eduresearchgate.net Similarly, this technique was used to probe the roles of conserved cysteine and tyrosine residues in rat 3-hydroxyisobutyrate (B1249102) dehydrogenase, revealing that a specific cysteine residue is critical for catalysis. nih.gov These studies provide detailed insights into the structure-function relationships of enzymes that act on this compound and related keto-acids. researchgate.netuni-duesseldorf.de
Biochemical Reconstitution and in vitro Enzyme Activity Assays
To complement in vivo studies, the biochemical properties of enzymes involved in this compound metabolism are often characterized using in vitro approaches.
Biochemical reconstitution involves purifying all the necessary components of a metabolic pathway (i.e., enzymes, substrates, and cofactors) and combining them in a test tube to study the pathway's function in a controlled environment. This approach has been successfully used to validate a three-step serine degradation pathway that includes the conversion of serine to glycerate via this compound. researchgate.net It has also been employed to reconstitute the entire biosynthetic pathway of 3-hydroxypicolinic acid. rsc.org These in vitro systems allow for the precise measurement of reaction kinetics and the identification of rate-limiting steps. researchgate.net
In vitro enzyme activity assays are fundamental for characterizing the kinetic properties of individual enzymes. These assays typically measure the rate of substrate consumption or product formation under various conditions (e.g., pH, temperature, substrate concentration). For enzymes that utilize this compound, spectrophotometric assays are common. For instance, the activity of hydroxypyruvate reductase can be measured by monitoring the decrease in absorbance at 340 nm as the cofactor NADH is oxidized to NAD+. researchgate.netresearchgate.net Such assays have been used to determine the kinetic parameters (Kₘ and kcat) of various enzymes that act on this compound, such as pyruvate (B1213749) decarboxylase and glyoxylate (B1226380)/hydroxypyruvate reductase. d-nb.inforesearchgate.netmdpi.com
Table 2: Examples of in vitro Enzyme Assays for this compound-Related Enzymes
| Enzyme | Source Organism | Substrate(s) | Method | Key Parameter(s) Measured | Reference(s) |
|---|---|---|---|---|---|
| Hydroxypyruvate Reductase (HPR) | Arabidopsis thaliana | This compound, NADH | Spectrophotometry (A₃₄₀) | Enzyme activity | researchgate.netresearchgate.net |
| Pyruvate Decarboxylase (PDC) | Zymomonas mobilis | This compound | HPLC, Enzyme activity assay | Product formation, Inhibition | researchgate.netmdpi.com |
| Glyoxylate/Hydroxypyruvate Reductase (PfuGRHPR) | Pyrococcus furiosus | This compound, NADH | Spectrophotometry | pH optimum, Kinetic parameters | d-nb.info |
| L-alanine Dehydrogenase (AfALADH) | Archaeoglobus fulgidus | This compound, NH₄⁺, NADH | Spectrophotometry | pH optimum, Kinetic parameters | d-nb.info |
| Ketol-acid Reductoisomerase (KARI) | Escherichia coli | This compound, NADPH | Spectrophotometry | Kₘ, Vmax | psu.edu |
| D-3-phosphoglycerate dehydrogenase (hPHGDH) | Human | 3-Phosphohydroxypyruvate, NADH | Fluorimetry | Kₘ, kcat | nih.gov |
Bioinformatics and in silico Metabolic Network Reconstruction
The study of this compound within its complex metabolic environment is greatly facilitated by bioinformatics and the in silico reconstruction of metabolic networks. This computational approach allows researchers to build, visualize, and analyze an organism's entire metabolic capacity based on its genomic and biochemical information.
Genome-scale metabolic models (GEMs) are mathematical representations of the known metabolic reactions in an organism. nih.govoup.com The reconstruction process is a systematic, multi-step procedure that begins with the annotated genome of the target organism. frontiersin.org Bioinformatics tools are crucial at every stage. Initially, gene functions are predicted using alignment tools like BLAST to find orthologs in well-characterized organisms. frontiersin.orgspringernature.com This genomic information is then used to populate a draft metabolic network with associated biochemical reactions.
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc provide extensive, curated information on metabolic pathways, enzymes, and compounds, serving as essential references for linking genes to reactions. nih.gov Automated software platforms like PathoLogic and KAAS can accelerate the initial reconstruction phase by systematically predicting pathways based on genomic data. springernature.comnih.gov
Once a draft model is assembled, it undergoes a rigorous manual curation and refinement process. This involves filling "gaps" (missing reactions that are known to occur but for which no gene has been identified) and ensuring the model is stoichiometrically balanced and compartmentalized (e.g., cytosol, mitochondria, peroxisome, chloroplast). frontiersin.orgnih.gov For instance, in plant models, reactions involving this compound, such as its reduction to glycerate by hydroxypyruvate reductase, are assigned to specific cellular compartments like the peroxisome. oup.comd-nb.info
These curated GEMs can then be used for in silico analysis. researchgate.net Flux Balance Analysis (FBA) is a common technique used to predict metabolic flux distributions—the rates of all reactions in the network—under specific conditions, such as varying nutrient availability or in response to environmental stress. frontiersin.orgresearchgate.net Studies using GEMs of Arabidopsis thaliana have successfully modeled the metabolic shifts that occur during drought stress, highlighting the increased activity of reactions in the photorespiratory pathway, including those involving this compound. oup.com Similarly, models of the diatom Thalassiosira pseudonana have been used to simulate photosynthetic carbon fixation, quantifying the flux towards this compound. oup.com
Furthermore, these computational models are invaluable for metabolic engineering. They can be used to design and evaluate synthetic biological pathways, such as novel photorespiratory bypasses intended to improve photosynthetic efficiency, by simulating their impact on the entire metabolic system before attempting to engineer them in vivo. researchgate.netisotope.com
Table 1: Key Bioinformatics Tools and Databases in Metabolic Network Reconstruction
| Tool/Database | Function | Application in this compound Studies |
|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system, from molecular-level information. nih.gov | Provides reference pathways (e.g., photorespiration, serine metabolism) involving this compound and the associated enzymes and genes. |
| MetaCyc/BioCyc | A curated database of experimentally elucidated metabolic pathways and enzymes from all domains of life. nih.govslu.se | Offers detailed, referenced information on reactions like the conversion of serine to this compound and its subsequent reduction. |
| BLAST (Basic Local Alignment Search Tool) | A program that finds regions of similarity between biological sequences. springernature.com | Used to identify genes encoding enzymes in the this compound pathway (e.g., hydroxypyruvate reductase) by sequence homology. |
| PathoLogic | Software that predicts the metabolic network of an organism from its annotated genome, creating a Pathway/Genome Database (PGDB). springernature.comslu.se | Automates the initial draft reconstruction of an organism's metabolism, including pathways involving this compound. |
| Flux Balance Analysis (FBA) Software (e.g., COBRA Toolbox, CellNetAnalyzer) | Constraint-based modeling software to simulate metabolic fluxes within a reconstructed network. frontiersin.orgspringernature.com | Predicts the rate of production and consumption of this compound under various physiological or genetic conditions. oup.comresearchgate.net |
Isotope Labeling and Flux Analysis for Pathway Elucidation
While in silico models provide a static map of metabolic potential, isotope labeling studies offer a dynamic view, allowing researchers to trace the flow of atoms through metabolic pathways and quantify reaction rates, or fluxes. nih.gov This is particularly powerful for elucidating the complex dynamics of pathways involving this compound, such as photorespiration.
The fundamental principle involves supplying the biological system with a substrate enriched with a stable isotope, most commonly Carbon-13 (¹³C). isotope.com For instance, in plant studies, this is often achieved by exposing a leaf or whole plant to ¹³CO₂. nih.govresearchgate.net As the plant fixes the labeled carbon, the ¹³C atoms are incorporated into downstream metabolites.
The analytical challenge is to measure the extent and pattern of isotope incorporation into specific metabolites over time. This is typically accomplished using high-resolution analytical techniques like mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net These methods can distinguish between different isotopologues—molecules that differ only in their isotopic composition—and provide data on the fractional abundance of each. nih.gov
For dynamic systems like photosynthesis, where a true metabolic and isotopic steady state is difficult to achieve, researchers employ Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA). frontiersin.orgnih.gov This approach involves measuring the transient labeling patterns of multiple metabolites at several time points after the introduction of the isotopic tracer. researchgate.netpnas.org The kinetic data on how quickly metabolites like glycine (B1666218), serine, and glycerate become labeled provides rich information about the fluxes through the photorespiratory pathway. oup.comnih.gov
By feeding these time-course labeling data into a computational model of the metabolic network, INST-MFA can estimate the in vivo fluxes of dozens or even hundreds of reactions simultaneously. pnas.orgnih.gov For example, studies using ¹³CO₂ labeling in Arabidopsis have quantified the flux through photorespiration relative to the Calvin-Benson-Bassham cycle under different light conditions. nih.gov These analyses have shown that under photorespiratory conditions, a significant carbon flux moves from 2-phosphoglycolate (B1263510) through glycine, serine, and subsequently this compound to be converted back into glycerate, thus recovering carbon for the central metabolism. mdpi.comresearchgate.net The rate of this flux can be precisely determined, revealing how it changes in response to environmental shifts or genetic modifications. nih.gov
This methodology has been instrumental in confirming the high-throughput nature of the photorespiratory pathway and in quantifying the partitioning of key intermediates like serine and glycine between photorespiratory recycling and other biosynthetic pathways. oup.commdpi.comresearchgate.net
Table 2: Principles of Isotope Labeling for Flux Analysis of the Photorespiratory Pathway
| Step | Description | Example related to this compound |
|---|---|---|
| 1. Isotope Administration | A substrate enriched with a stable isotope (e.g., ¹³C) is introduced to the biological system. | Plants are placed in a chamber with a ¹³CO₂-enriched atmosphere. researchgate.net |
| 2. Metabolic Incorporation | The organism metabolizes the labeled substrate, incorporating the isotope into its metabolic intermediates and products. | ¹³CO₂ is fixed by RuBisCO. During photorespiration, the label is incorporated into glycolate (B3277807), glycine, serine, and subsequently into this compound and glycerate. nih.govmdpi.com |
| 3. Sample Collection & Quenching | Samples are collected at specific time points and metabolism is rapidly halted ("quenched") to preserve the labeling state of metabolites. | Leaf discs are harvested at intervals (e.g., 0, 1, 5, 15 minutes) and immediately frozen in liquid nitrogen. researchgate.net |
| 4. Metabolite Analysis | Metabolites are extracted and analyzed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to determine the mass isotopomer distribution (MID) for each compound. | GC-MS or LC-MS analysis measures the abundance of unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., serine and glycerate, the precursor and product of the hydroxypyruvate reductase reaction. mdpi.comresearchgate.net |
| 5. Flux Calculation | The experimental MIDs are fitted to a computational model of the metabolic network to estimate intracellular reaction rates (fluxes). | INST-MFA software uses the time-course labeling data of serine and glycerate to calculate the rate of the reaction converting this compound to glycerate, providing a quantitative measure of the photorespiratory flux. nih.govnih.gov |
Emerging Research Areas and Future Directions
Identification of Novel Enzymes and Uncharacterized Pathways Involving 3-Hydroxypyruvate
Recent research has begun to uncover "serendipitous" or non-canonical pathways where this compound is a key intermediate. These pathways often rely on the promiscuous activities of existing enzymes, which, under certain conditions, can be harnessed to create novel metabolic routes.
In E. coli, a serendipitous pathway has been characterized that bypasses a block in the synthesis of pyridoxal-5'-phosphate (PLP), an essential cofactor. embopress.orgpnas.org This pathway diverts 3-phosphohydroxypyruvate from serine biosynthesis. pnas.orgd-nb.info A key step involves the enzyme YeaB, a NUDIX hydrolase, which converts 3-phosphohydroxypyruvate to this compound. embopress.orgpnas.org Subsequently, this compound can undergo non-enzymatic decarboxylation to glycolaldehyde (B1209225), which is then used in downstream reactions catalyzed by the low-specificity threonine aldolase (B8822740) (LtaE) and homoserine kinase (ThrB) to ultimately form a PLP precursor. embopress.orgpnas.org
The discovery of such pathways highlights that our understanding of metabolic networks is far from complete. While enzymes like serine-glyoxylate aminotransferase (EC 2.6.1.45) and glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) are known to metabolize this compound, other enzymes with latent or uncharacterized activity towards this substrate likely exist across different domains of life. genome.jpecmdb.ca For instance, in some bacteria, hydroxypyruvate isomerase (EC 5.3.1.22) converts this compound to tartronate (B1221331) semialdehyde, representing another metabolic fate. embopress.orgoup.comgenecards.org The identification and characterization of these novel enzymes and the pathways they constitute is a primary focus of ongoing research.
Table 1: Key Enzymes in Novel and Characterized this compound Pathways
| Enzyme | EC Number | Organism Example | Reaction | Pathway Context |
| YeaB (NudL) | 3.6.1.- | E. coli | 3-Phosphohydroxypyruvate → this compound + Pi | Serendipitous PLP Biosynthesis embopress.orgpnas.org |
| LtaE | 4.1.2.48 | E. coli | Glycolaldehyde + Glycine (B1666218) ⇌ 4-Hydroxy-L-threonine | Serendipitous PLP Biosynthesis embopress.orgpnas.org |
| ThrB | 2.7.1.39 | E. coli | 4-Hydroxy-L-threonine + ATP → 4-Phosphohydroxy-L-threonine + ADP | Serendipitous PLP Biosynthesis embopress.orgpnas.org |
| Hydroxypyruvate Isomerase | 5.3.1.22 | E. coli | This compound ⇌ Tartronate semialdehyde | Glycolate (B3277807) Degradation embopress.orggenecards.org |
| Serine-glyoxylate aminotransferase | 2.6.1.45 | Pisum sativum, Human | L-serine + Glyoxylate ⇌ this compound + Glycine | Photorespiration, Glycine metabolism genome.jpwikipedia.org |
| Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) | 1.1.1.79 | Human, Archaea | This compound + NADH/NADPH ⇌ D-Glycerate + NAD+/NADP+ | Glyoxylate metabolism, Serine degradation nih.govresearchgate.net |
Mechanistic Understanding of this compound as a Signaling Molecule
Beyond its role as a metabolic intermediate, this compound is emerging as a signaling molecule, particularly in the context of cellular responses to oxygen levels. In mammals, this compound has been identified as a unique metabolite induced by hyperoxia (abnormally high oxygen levels). nih.govnih.gov
Research has demonstrated that this compound can destabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia. nih.govresearchgate.net The mechanism involves the metabolic conversion of this compound, which leads to an increase in the levels of alpha-ketoglutarate (B1197944) (αKG). researchgate.net αKG is a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, which hydroxylate HIF-1α, targeting it for degradation even under hypoxic conditions. researchgate.net By promoting HIF-1α degradation, this compound acts as an anti-angiogenic (angiostatic) signal, inhibiting the formation of new blood vessels. nih.govnih.gov This discovery provides a novel link between metabolic state and the regulation of angiogenesis. nih.gov
Exploration of this compound in Systems Biology and Multi-Omics Contexts
The advancement of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, has enabled a more holistic view of this compound's role in biological systems. Untargeted gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound as a key metabolite that accumulates under specific conditions, such as hyperoxia in the retina. nih.govnih.govresearchgate.net
Systems biology approaches are being used to map the metabolic fate of this compound and its downstream effects. For example, by treating retinal endothelial cells with this compound and using metabolic profiling, researchers found it led to a significant increase in 3-phosphoglycerate (B1209933) and serine, especially when HIF was stabilized. nih.govresearchgate.net This demonstrates how multi-omics data can be integrated to understand the flow of metabolites through interconnected pathways.
In Drosophila suzukii, comparative metabolic profiling revealed that 3-phosphohydroxypyruvate, the precursor to this compound, was detected in response to various stresses, including low temperature and phosphine (B1218219) fumigation. mdpi.com This suggests its involvement in a general stress response linked to energy metabolism, as it connects to the TCA cycle via α-ketoglutarate during its conversion to 3-phosphoserine. mdpi.com These studies underscore the power of systems-level analysis to uncover previously unsuspected roles for metabolites like this compound in diverse physiological and stress contexts.
Potential for Metabolic Engineering Applications (e.g., high-yield biosynthesis of related compounds)
The enzymes that metabolize this compound are valuable tools for metabolic engineers seeking to create novel biosynthetic pathways for valuable chemicals. By combining enzymes from different organisms, synthetic cascades can be designed to produce compounds that are not naturally synthesized by the host organism.
One promising application is the production of L-serine from glycerol (B35011), a cheap and abundant feedstock. A synthetic pathway has been designed using four enzymes, two of which act on this compound. d-nb.info In this cascade, glycerate is first converted to this compound by a glyoxylate/hydroxypyruvate reductase from the hyperthermophilic archaeon Pyrococcus furiosus. d-nb.info Subsequently, the substrate promiscuity of an L-alanine dehydrogenase from another archaeon, Archaeoglobus fulgidus, is exploited to catalyze the reductive amination of this compound directly into L-serine. d-nb.info This artificial pathway is thermodynamically favorable and has been shown to produce L-serine in high yield without the need for costly cofactors like ATP. d-nb.info
Future Directions in Comparative and Evolutionary Studies of this compound Metabolism
The enzymes involved in this compound metabolism, particularly aminotransferases and reductases, belong to large and diverse protein families with complex evolutionary histories. nih.govresearchgate.netnih.gov Comparative genomics and structural biology are providing new insights into how these enzymes evolved and diversified their functions across different species.
For example, studies on glyoxylate/hydroxypyruvate reductases (GHPRs) within the D-2-hydroxyacid dehydrogenase family have revealed that they are not a single, homogenous group. Instead, they are divided into at least two distinct subfamilies, GHRA and GHRB, which separated early in evolution. researchgate.netnih.gov While both subfamilies contain enzymes that can reduce this compound, they exhibit different substrate preferences. For instance, a study on enzymes from Sinorhizobium meliloti showed that the GHRB member had the highest activity with this compound, while the GHRA member preferred glyoxylate. nih.gov Structural analyses have revealed key differences in their active sites that account for these preferences. nih.govnih.gov
The presence of this compound metabolic pathways in halophilic archaea also points to an ancient origin and adaptation to diverse environments. nih.govresearchgate.net Some haloarchaea possess genes for a non-phosphorylated serine synthesis pathway, which proceeds via the conversion of glycerate to this compound, followed by transamination. nih.govresearchgate.net Studying the evolution of these pathways in extremophiles can provide clues about the metabolic strategies of early life and the functional diversification of enzyme families like the aminotransferases. nih.govwindows.net Future research will continue to map the evolutionary landscape of this compound metabolism, revealing how this small molecule was integrated into the metabolic networks of organisms across all domains of life.
Q & A
Q. Experimental tiers :
- Tier 1: In vitro assays with purified enzymes (e.g., kinetics of hydroxypyruvate reductase) .
- Tier 2: Cell-based studies (e.g., siRNA knockdown of HPR1 in HEK293 cells) .
- Tier 3: In vivo models (e.g., HPR1-deficient mice) .
Tables for Quick Reference
| Structural Insights | Technique | Key Findings | Reference |
|---|---|---|---|
| Pyruvate carboxylase binding | X-ray crystallography (2.1 Å) | Arg65 stabilizes substrate | |
| Substrate analog inhibition | Molecular docking | 3-Bromopyruvate mimics enol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
